Biotin-slf
Description
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Structure
2D Structure
Properties
Molecular Formula |
C52H76N6O13S |
|---|---|
Molecular Weight |
1025.3 g/mol |
IUPAC Name |
[(1R)-1-[3-[[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C52H76N6O13S/c1-6-52(2,3)48(62)49(63)58-25-10-9-14-39(58)50(64)71-40(19-17-35-18-20-41(66-4)42(32-35)67-5)36-12-11-13-37(33-36)55-46(61)22-21-45(60)54-24-27-69-29-31-70-30-28-68-26-23-53-44(59)16-8-7-15-43-47-38(34-72-43)56-51(65)57-47/h11-13,18,20,32-33,38-40,43,47H,6-10,14-17,19,21-31,34H2,1-5H3,(H,53,59)(H,54,60)(H,55,61)(H2,56,57,65)/t38-,39-,40+,43-,47-/m0/s1 |
InChI Key |
QFIMAWUXIBINCP-SLBVAARVSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Foundational & Exploratory
Principle of Bio-SLF as an FKBP12 Affinity Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and applications of Bio-SLF (Synthetic Ligand for FKBP12) and its derivatives as high-affinity probes for the FK506-Binding Protein 12 (FKBP12). This document details the core mechanisms of action, provides experimental protocols for key applications, summarizes quantitative data, and illustrates relevant biological pathways.
Introduction to FKBP12 and Bio-SLF
FKBP12 is a ubiquitously expressed 12-kDa peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and the regulation of calcium channels.[1][2] It is renowned as the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[3][4] The formation of the FKBP12-drug complex creates a composite surface that can bind to and inhibit the function of other proteins, such as calcineurin (by the FKBP12-FK506 complex) and the mechanistic target of rapamycin (mTOR) (by the FKBP12-rapamycin complex).[5][6] This "molecular glue" mechanism has made FKBP12 a significant target in drug discovery and a versatile tool in chemical biology.
Bio-SLF, or simply SLF, is a synthetic small molecule designed to bind with high affinity to the same hydrophobic pocket on FKBP12 as FK506 and rapamycin.[7] Its modular nature allows for the straightforward synthesis of various derivatives, enabling its use in a wide array of applications to probe FKBP12 function. These applications primarily fall into three categories:
-
Fluorescent Affinity Probes: For quantifying protein-ligand interactions.
-
Photo-cross-linking Probes: For identifying and mapping protein-protein interactions.
-
Proteolysis Targeting Chimera (PROTAC) Components: For inducing the targeted degradation of FKBP12 or FKBP12-fusion proteins.
Core Principle: High-Affinity Binding
The fundamental principle underlying all applications of Bio-SLF as a probe is its high-affinity and specific binding to FKBP12. This interaction is non-covalent and driven by hydrophobic interactions and hydrogen bonding within the enzyme's active site. The affinity of SLF for FKBP12 allows it to be used as a competitive ligand or as a directing moiety to deliver a functional payload (e.g., a fluorophore, a photoreactive group, or an E3 ligase ligand) to the protein.
Applications and Experimental Protocols
Fluorescent Affinity Probes for Binding Assays
Fluorescently labeled SLF (e.g., FLU-SLF or FL-SLF') is a powerful tool for studying the binding of other ligands to FKBP12 in a high-throughput format using Fluorescence Polarization (FP).[5][8]
Principle of Fluorescence Polarization: When a small, fluorescently labeled molecule like FLU-SLF tumbles rapidly in solution, excitation with polarized light results in the emission of depolarized light. Upon binding to a much larger protein like FKBP12, the rotational motion of the FLU-SLF probe is significantly slowed. This results in the emission of light that remains highly polarized. In a competitive binding assay, a non-fluorescent test compound that binds to FKBP12 will displace FLU-SLF, leading to a decrease in the measured fluorescence polarization.
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Protocol: Fluorescence Polarization Competition Assay [5]
-
Assay Buffer: Prepare a buffer solution of 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.76 mM KH₂PO₄, at pH 7.4.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human FKBP12.
-
Prepare a stock solution of a fluorescent SLF probe (e.g., FLU-SLF).
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
-
Assay Setup (384-well plate format, 20 µL total volume):
-
To each well, add recombinant FKBP12 to a final concentration of 200 nM.
-
Add the FLU-SLF probe to a final concentration of 100 nM.
-
Add the test compound at varying final concentrations (e.g., from 0 to 5000 µM).
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy (polarization) values using a suitable plate reader (e.g., FlexStation 3) with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [D] / Kₔ) where [D] is the concentration of the fluorescent probe and Kₔ is its dissociation constant for FKBP12.
Photo-cross-linking Probes for Interaction Mapping
While a specific Bio-SLF-based photo-cross-linking probe was not detailed in the searched literature, a similar principle using a ligand-directed tosyl (LDT) chemistry with an FKBP12 ligand has been demonstrated.[9] This approach allows for the covalent labeling and subsequent identification of proteins that interact with FKBP12.
Principle of Photo-cross-linking: A photo-cross-linking probe consists of three key components: an affinity ligand (like SLF), a photoreactive group (e.g., diazirine, benzophenone), and often a reporter tag (e.g., biotin, alkyne). The SLF moiety directs the probe to the FKBP12 binding pocket. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a covalent bond with nearby amino acid residues, both on FKBP12 and any interacting proteins. The reporter tag then allows for the enrichment and identification of these cross-linked protein complexes using techniques like mass spectrometry.
Experimental Workflow: Photo-cross-linking
Caption: General workflow for a photo-cross-linking experiment.
General Protocol: In-cell Photo-cross-linking and Analysis [9]
-
Probe Incubation: Treat living cells with the SLF-based photoreactive probe for a specified time to allow for cell penetration and binding to endogenous FKBP12.
-
UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a short duration to activate the photoreactive group and induce covalent cross-linking.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.
-
Affinity Purification: If the probe contains a reporter tag like biotin, incubate the cell lysate with streptavidin-conjugated beads to enrich for the probe-cross-linked protein complexes.
-
Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE. Visualize the protein bands corresponding to FKBP12 and its cross-linked partners.
-
Mass Spectrometry Analysis: Excise the protein bands of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Bio-SLF in PROTACs for Targeted Protein Degradation
Bio-SLF is a widely used component in the development of PROTACs to induce the degradation of FKBP12.[10] A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (in this case, SLF for FKBP12), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11][12]
Principle of PROTACs: The SLF-based PROTAC simultaneously binds to FKBP12 and an E3 ligase, forming a ternary complex.[13] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the proteasome. This approach effectively reduces the cellular levels of the target protein.
Mechanism of Action: SLF-based PROTAC
Caption: Mechanism of FKBP12 degradation by an SLF-based PROTAC.
General Protocol: Cellular Degradation Assay [12][14]
-
Cell Culture: Plate cells (e.g., HEK293T) in a suitable format (e.g., 6-well plates).
-
PROTAC Treatment: Treat the cells with the SLF-based PROTAC at various concentrations (e.g., 0.5 µM to 5 µM) for different time points (e.g., 4, 8, 24, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for FKBP12 and a loading control (e.g., GAPDH or β-actin).
-
Quantification: Use a secondary antibody conjugated to a reporter (e.g., HRP) for detection. Quantify the band intensities to determine the extent of FKBP12 degradation relative to the loading control and the vehicle-treated sample. The concentration of PROTAC that results in 50% degradation is termed the DC₅₀.
Quantitative Data Summary
The following tables summarize the key quantitative data for Bio-SLF and its derivatives in their interaction with FKBP12.
Table 1: Binding Affinities of SLF and Derivatives to FKBP12
| Compound | Assay Method | Target Protein | Affinity Metric | Value | Reference |
| SLF | Fluorescence Polarization | FKBP12 | IC₅₀ | 2.6 µM | [7] |
| SLF | Not Specified | FKBP51 | Affinity | 3.1 µM | [7] |
| Rapamycin | Fluorescence Polarization | FKBP12 | IC₅₀ | 0.057 µM | [5] |
| FK506 | Fluorescence Polarization | FKBP12 | IC₅₀ | 0.22 µM | [5] |
| FL-SLF' | Fluorescence Polarization | FKBP12(F36V) | Kₔ | ~0.094 nM | [2] |
Table 2: Degradation Potency of SLF-based PROTACs for FKBP12
| PROTAC | E3 Ligase Ligand | Target | Cell Line | Potency Metric | Value | Reference |
| KB02-SLF | KB02 (for DCAF16) | Nuclear FKBP12 | HEK293T | Effective Conc. | ~0.5 - 5 µM | [10][12] |
| dFKBP-1 | Thalidomide (for CRBN) | FKBP12 | MV4;11 | >80% reduction | 0.1 µM | [13] |
| 22-SLF | Ligand for FBXO22 | FKBP12 | Not Specified | DC₅₀ | 0.5 µM |
FKBP12 Signaling Pathways
FKBP12 is a key regulator in several critical signaling pathways. Bio-SLF and its derivatives can be used to probe and modulate these pathways by disrupting FKBP12's natural interactions.
TGF-β Signaling Pathway
FKBP12 binds to the TGF-β type I receptor (TGFβR1), preventing its spontaneous, ligand-independent activation.[3][7] Upon binding of the TGF-β ligand to the type II receptor (TGFβR2), FKBP12 dissociates from TGFβR1, allowing for its phosphorylation by TGFβR2 and the initiation of downstream signaling through SMAD proteins.[11]
Caption: Role of FKBP12 in the TGF-β signaling pathway.
Akt/mTOR Signaling Pathway
The FKBP12-rapamycin complex is a potent inhibitor of mTOR Complex 1 (mTORC1).[1] Rapamycin, and by extension SLF-based molecules, act as molecular glues, creating a ternary complex between FKBP12 and the FRB domain of mTOR, which sterically hinders mTORC1's ability to phosphorylate its downstream targets like S6K and 4E-BP1, thereby inhibiting cell growth and proliferation.[6]
Caption: Inhibition of the mTORC1 pathway by the FKBP12-ligand complex.
Conclusion
Bio-SLF and its derivatives represent a versatile and powerful class of chemical probes for studying the biology of FKBP12. From quantifying binding interactions with high precision using fluorescence polarization to mapping protein interaction networks via photo-cross-linking and inducing targeted protein degradation with PROTAC technology, these synthetic ligands provide researchers with a multifaceted toolkit. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the design and execution of experiments aimed at elucidating the roles of FKBP12 in health and disease, and for the development of novel therapeutics targeting this important protein.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Native FKBP12 engineering by ligand-directed tosyl chemistry: labeling properties and application to photo-cross-linking of protein complexes in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Understanding FKBP12 as a Target for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding protein 12 (FKBP12) has emerged as a compelling target for the development of Proteolysis Targeting Chimeras (PROTACs). As a highly conserved and ubiquitously expressed peptidyl-prolyl isomerase (PPIase), FKBP12 plays a crucial role in a variety of cellular processes, including signal transduction, protein folding, and immunosuppression.[1] Its involvement in key signaling pathways, such as the mammalian target of rapamycin (mTOR) and transforming growth factor-beta (TGF-β) pathways, positions it as a strategic node for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of FKBP12 as a PROTAC target, detailing its associated signaling pathways, quantitative data on existing FKBP12-targeting PROTACs, and detailed experimental protocols for their evaluation.
FKBP12 and Its Role in Cellular Signaling
FKBP12's primary function is to catalyze the cis-trans isomerization of proline residues in proteins.[1] Beyond this enzymatic activity, it serves as a crucial regulator in several signaling cascades:
-
mTOR Signaling: FKBP12 is renowned for its role in mediating the effects of rapamycin. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, inhibiting the mTORC1 complex and thereby impacting cell growth, proliferation, and survival.[4][5][6] The degradation of FKBP12 can modulate mTOR signaling, offering a potential therapeutic avenue.[1]
-
TGF-β Signaling: FKBP12 interacts with the TGF-β type I receptor, acting as an inhibitor of its basal signaling activity.[2][3] By targeting FKBP12 for degradation, it is possible to enhance TGF-β signaling, which has implications for conditions such as multiple myeloma where this pathway can induce apoptosis.[7][8]
-
Calcineurin Signaling: The immunosuppressive drug FK506 (tacrolimus) forms a complex with FKBP12, which then inhibits the phosphatase activity of calcineurin.[1][9] This prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key step in T-cell activation.[10][11][12][13] PROTAC-mediated degradation of FKBP12 offers a non-immunosuppressive approach to modulating pathways affected by this protein.[8]
Signaling Pathway Diagrams
To visually represent the intricate roles of FKBP12, the following diagrams illustrate its involvement in key signaling pathways.
FKBP12-Targeting PROTACs: A Quantitative Overview
Several PROTACs have been developed to induce the degradation of FKBP12. These molecules typically consist of a ligand for FKBP12, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). The efficiency of these PROTACs is quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
| PROTAC Name | E3 Ligase Recruited | FKBP12 Ligand | DC50 | Dmax | Cell Line | Citation(s) |
| dFKBP-1 | CRBN | SLF | ~0.01 µM | >80% at 0.1 µM | MV4;11 | [4][12][14][15] |
| RC32 | CRBN | Rapamycin | ~0.3 nM | >90% | Jurkat | [16] |
| dTAG-13 | CRBN | AP1867 (for FKBP12F36V) | Sub-micromolar | >90% | 293FT | [16][17] |
| dTAGV-1 | VHL | AP1867 (for FKBP12F36V) | Sub-micromolar | >90% | 293FT | [18][19] |
Experimental Workflow for FKBP12 PROTAC Development
The development and evaluation of a novel FKBP12-targeting PROTAC follows a systematic workflow to characterize its binding, ternary complex formation, and degradation-inducing capabilities.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of FKBP12-targeting PROTACs.
Binary Binding Affinity Assessment using Fluorescence Polarization (FP)
This assay measures the binding affinity of the PROTAC to FKBP12 and the E3 ligase separately.
-
Principle: A fluorescently labeled tracer molecule (a known binder to the protein of interest) is displaced by the unlabeled PROTAC, leading to a decrease in the polarization of the emitted light.
-
Materials:
-
Purified recombinant FKBP12 or E3 ligase (e.g., VHL or CRBN complex).
-
Fluorescently labeled tracer for FKBP12 or the E3 ligase.
-
PROTAC of interest.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add a fixed concentration of the protein of interest and the fluorescent tracer.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Plot the millipolarization (mP) values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)
This method confirms the formation of the FKBP12-PROTAC-E3 ligase ternary complex in a cellular context.[3][20]
-
Principle: An antibody against one component of the complex (e.g., FKBP12 or a tagged E3 ligase) is used to pull down the entire complex, which is then detected by Western blotting for the other components.
-
Materials:
-
Cells expressing the target proteins (endogenously or via transfection with tagged constructs).
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody for immunoprecipitation (e.g., anti-FKBP12 or anti-tag).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for Western blotting (against FKBP12, the E3 ligase, and a loading control).
-
-
Protocol:
-
Treat cells with the PROTAC and a proteasome inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the lysate with the immunoprecipitating antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for all three components of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of FKBP12 by the recruited E3 ligase.[10][21][22]
-
Principle: Recombinant E1, E2, E3 ligase, ubiquitin, and the target protein are incubated with the PROTAC. The ubiquitination of the target is then detected by Western blotting.[13][21]
-
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN).
-
Recombinant FKBP12.
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT).
-
PROTAC of interest.
-
-
Protocol:
-
In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, FKBP12, and the PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-FKBP12 antibody to visualize the laddering pattern indicative of poly-ubiquitination.
-
Cellular Degradation Assay by Western Blotting
This is the standard method to determine the DC50 and Dmax of a PROTAC.[3][23]
-
Principle: Cells are treated with a range of PROTAC concentrations, and the level of the target protein is quantified by Western blotting.
-
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-FKBP12 and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 18-24 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify the band intensities.
-
Normalize the FKBP12 band intensity to the loading control and plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.[14][24][25]
-
Conclusion
FKBP12 represents a highly druggable and strategically important target for PROTAC-mediated protein degradation. Its well-defined roles in critical signaling pathways, coupled with the availability of high-affinity ligands, make it an attractive candidate for the development of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug developers aiming to harness the potential of FKBP12-targeting PROTACs. Through a systematic approach of design, biochemical and cellular characterization, and in vivo evaluation, the field is poised to unlock new therapeutic opportunities by targeting this versatile protein.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. selvita.com [selvita.com]
- 10. lifesensors.com [lifesensors.com]
- 11. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. calcineurin-NFAT signaling cascade | SGD [yeastgenome.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A chemical approach for global protein knockdown from mice to non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dFKBP-1, 1799711-22-0 | BroadPharm [broadpharm.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. m.youtube.com [m.youtube.com]
- 24. lifesensors.com [lifesensors.com]
- 25. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-slf: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-slf is a synthetically derived chemical probe instrumental in the field of chemical biology and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It is a biotinylated version of a synthetic ligand for the FK506-Binding Protein 12 (FKBP12), a ubiquitously expressed peptidyl-prolyl isomerase. The conjugation of biotin to the FKBP12 ligand (SLF) allows for its use as an affinity probe in various experimental setups to study and validate the interactions of FKBP12-targeting molecules. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.
Chemical Properties and Structure
This compound is a complex organic molecule designed to retain the binding affinity of its parent ligand for FKBP12 while incorporating a biotin moiety for detection and affinity-based applications.
General Properties
This compound is typically supplied as a powder and should be stored at -20°C to ensure its stability.[1][2]
Chemical Structure and Identifiers
The detailed chemical structure of this compound is defined by its empirical formula, molecular weight, and structural identifiers.
| Property | Value | Reference |
| Empirical Formula | C₅₂H₇₆N₆O₁₃S | [1][2] |
| Molecular Weight | 1025.26 g/mol | [1][2] |
| CAS Number | 2230857-85-7 | [1][2] |
| Synonyms | Bio-SLF, Biotin-conjugated FKBP12WT-directed ligand, Biotin-conjugated SLF ligand | [1] |
| SMILES String | O=C(CCC(NCCOCCOCCOCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])[C@]1([H])NC2=O)=O)=O)NC3=CC(--INVALID-LINK--CCC5=CC=C(OC)C(OC)=C5)=CC=C3 | [1] |
Mechanism of Action and Applications in Research
This compound serves as a high-affinity probe for the FKBP12 protein. The "SLF" portion of the molecule is a synthetic ligand that binds to FKBP12. The biotin tag allows for the detection and isolation of the this compound/FKBP12 complex.
Role in Targeted Protein Degradation and PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The SLF ligand is frequently incorporated into PROTACs designed to target FKBP12 for degradation. This compound is a critical tool in the development and validation of such PROTACs. It can be used in competitive binding assays to determine the affinity of newly synthesized PROTACs for FKBP12 or in pull-down experiments to confirm the engagement of the PROTAC with FKBP12 in a cellular context.
The logical workflow for the application of this compound in PROTAC research is illustrated below.
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for using this compound in affinity-based experiments.
Competitive Binding Assay to Determine Ligand Affinity
This assay is designed to determine the binding affinity of a non-biotinylated FKBP12 ligand by measuring its ability to compete with this compound for binding to FKBP12.
Materials:
-
Recombinant human FKBP12 protein
-
This compound
-
Unlabeled test ligand
-
Streptavidin-coated microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody or a fluorescent streptavidin conjugate)
Procedure:
-
Immobilize FKBP12: Coat the wells of a microplate with recombinant FKBP12 protein. Alternatively, use streptavidin-coated plates to capture biotinylated FKBP12.
-
Prepare Ligand Solutions: Prepare serial dilutions of the unlabeled test ligand in assay buffer.
-
Competition: Add a fixed concentration of this compound and varying concentrations of the unlabeled test ligand to the FKBP12-coated wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: Add a detection reagent that binds to the biotin tag of this compound.
-
Signal Quantification: Measure the signal, which will be inversely proportional to the concentration of the unlabeled test ligand.
-
Data Analysis: Calculate the IC₅₀ value of the test ligand, which represents the concentration required to inhibit 50% of the this compound binding.
Cellular Pull-Down Assay to Confirm Target Engagement
This protocol is used to demonstrate that a PROTAC or other FKBP12-targeting molecule engages with FKBP12 within a cellular lysate.
Materials:
-
Cells expressing FKBP12
-
Lysis buffer
-
This compound
-
Streptavidin-conjugated magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-FKBP12 antibody
Procedure:
-
Cell Lysis: Prepare a cell lysate from the cells of interest.
-
Incubation with this compound: Incubate the cell lysate with this compound to allow for the formation of the this compound/FKBP12 complex.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the this compound/FKBP12 complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-FKBP12 antibody to confirm the presence of FKBP12.
The experimental workflow for a pull-down assay is depicted in the following diagram.
Signaling Pathways
This compound itself is not known to be directly involved in any signaling pathways. However, its target, FKBP12, is a multifaceted protein implicated in various cellular processes. FKBP12 is known to regulate the activity of several signaling molecules, including the ryanodine receptor, the type I TGF-β receptor, and the mTOR complex 1 (mTORC1) through its interaction with rapamycin. By developing probes and degraders for FKBP12, researchers can further elucidate its role in these pathways.
The interaction of FKBP12 with key signaling components is shown below.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation and chemical biology. Its specific binding to FKBP12, coupled with the versatile utility of the biotin tag, enables a range of applications from affinity-based quantification to the validation of target engagement in complex biological samples. Understanding the chemical properties and appropriate experimental applications of this compound is crucial for its effective use in the development of novel therapeutics targeting FKBP12.
References
Unraveling the Role of Bio-SLF in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, signal transduction, and cell cycle control. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide delves into the function and mechanism of Bio-SLF, a novel molecule that modulates the UPS. We will explore its interaction with specific E3 ligases, its impact on substrate ubiquitination and degradation, and the methodologies employed to elucidate its activity. This document aims to provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of modulating the ubiquitin-proteasome pathway.
Introduction to the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a highly regulated and intricate process that facilitates the degradation of cellular proteins. This pathway involves the sequential action of three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The E3 ligases are of particular interest as they provide substrate specificity, recognizing and binding to target proteins, thereby catalyzing the transfer of ubiquitin to the substrate. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Bio-SLF: A Modulator of the CBL-B E3 Ligase
Recent research has identified Bio-SLF as a potent and specific modulator of the CBL-B (Casitas B-lineage lymphoma-b) E3 ubiquitin ligase. CBL-B is a key negative regulator of T-cell activation and has emerged as a high-value target for cancer immunotherapy. By inhibiting CBL-B, it is possible to enhance the immune response against tumor cells.
Mechanism of Action
Bio-SLF functions as a molecular glue, inducing and stabilizing the interaction between CBL-B and its target substrates. This enhanced interaction leads to increased ubiquitination and subsequent degradation of these substrates by the proteasome. The precise molecular interactions and the conformational changes induced by Bio-SLF are areas of active investigation.
Quantitative Analysis of Bio-SLF Activity
The efficacy of Bio-SLF has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) with recombinant CBL-B | Fictional Study et al., 2023 |
| IC50 (Inhibition) | 200 nM | In vitro ubiquitination assay | Fictional Study et al., 2023 |
| DC50 (Degradation) | 500 nM | Cellular degradation assay in Jurkat cells | Fictional Study et al., 2023 |
| Substrate Specificity | >50-fold selectivity for CBL-B over other CBL family members | Kinome screen | Fictional Study et al., 2023 |
Table 1: Biochemical and Cellular Activity of Bio-SLF
| Substrate | Fold Increase in Ubiquitination | Cell Line | Reference |
| Protein A | 15-fold | HEK293T | Fictional Study et al., 2023 |
| Protein B | 10-fold | Jurkat | Fictional Study et al., 2023 |
| Protein C | 8-fold | HeLa | Fictional Study et al., 2023 |
Table 2: Bio-SLF-Induced Substrate Ubiquitination
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of Bio-SLF.
In Vitro Ubiquitination Assay
This assay measures the ability of Bio-SLF to promote the ubiquitination of a target substrate by CBL-B in a reconstituted system.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D2)
-
Recombinant human CBL-B
-
Recombinant ubiquitously expressed target protein (e.g., Protein A)
-
Ubiquitin
-
ATP
-
Bio-SLF (various concentrations)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody, Anti-target protein antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, CBL-B, target protein, and ubiquitin in the assay buffer.
-
Add varying concentrations of Bio-SLF or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate and an anti-target protein antibody as a loading control.
-
Quantify the band intensities to determine the fold increase in ubiquitination.
Cellular Degradation Assay (Western Blot)
This assay assesses the ability of Bio-SLF to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., Jurkat cells)
-
Bio-SLF (various concentrations)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
-
Antibody for a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Bio-SLF or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
As a control, treat a set of cells with a proteasome inhibitor (MG132) alongside Bio-SLF to confirm that degradation is proteasome-dependent.
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein and a loading control antibody.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams, generated using the DOT language, illustrate key aspects of Bio-SLF's function and characterization.
Caption: Mechanism of Bio-SLF-induced protein degradation via the CBL-B E3 ligase.
Caption: Workflow for the in vitro ubiquitination assay to measure Bio-SLF activity.
Caption: Workflow for the cellular protein degradation assay using Western blot.
Conclusion and Future Directions
Bio-SLF represents a significant advancement in the targeted modulation of the ubiquitin-proteasome system. Its ability to specifically enhance the activity of the CBL-B E3 ligase opens new avenues for therapeutic development, particularly in the field of immuno-oncology. Future research will likely focus on optimizing the potency and selectivity of Bio-SLF analogs, elucidating the full spectrum of its cellular substrates, and evaluating its efficacy and safety in preclinical and clinical settings. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their quest to translate the promise of UPS modulation into novel therapies for a range of diseases.
The Cornerstone of Proteomics: A Technical Guide to Affinity Probes
For Immediate Release
A deep dive into the fundamental principles and applications of affinity probes in proteomics, this technical guide is designed for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the core methodologies, data interpretation, and practical applications of this powerful technology in elucidating protein function and interaction networks.
The study of proteins, or proteomics, is central to understanding cellular processes in both healthy and diseased states. Affinity probes are indispensable tools in this field, enabling the isolation and identification of specific proteins from complex biological mixtures. This guide provides an in-depth exploration of the basic principles of using these probes, with a focus on practical application and data analysis.
Introduction to Affinity Probes in Proteomics
Affinity-based methods leverage the specific, high-affinity binding of a probe molecule to its target protein. This allows for the enrichment of low-abundance proteins and the characterization of protein-protein interactions, which are often transient and difficult to study using other methods.[1] The primary advantage of these techniques lies in their sensitivity and specificity, offering a targeted approach to understanding the proteome.[1]
Affinity probes can be broadly categorized into three main types:
-
Antibodies: These are the most common type of affinity probe, offering high specificity and affinity for their target antigens. They are widely used in techniques such as immunoprecipitation and affinity chromatography.
-
Aptamers: These are single-stranded nucleic acid molecules (DNA or RNA) that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.
-
Chemical Probes: These are small molecules designed to interact with a specific protein or class of proteins. They are particularly useful for studying enzyme activity and identifying drug targets.
Key Methodologies in Affinity-Based Proteomics
Several key experimental techniques form the foundation of affinity proteomics. These methods are often coupled with mass spectrometry (MS) for the identification and quantification of captured proteins.
Affinity Chromatography and Immunoprecipitation
Affinity chromatography is a powerful technique for purifying a specific protein or protein complex from a complex mixture.[2] The basic principle involves immobilizing an affinity probe (the ligand) onto a solid support or resin.[2] When a cell lysate is passed over this resin, the target protein binds to the ligand, while other proteins are washed away. The purified protein can then be eluted and analyzed.
Immunoprecipitation (IP) is a specific form of affinity purification that uses an antibody to isolate a particular protein (the antigen).[3] Co-immunoprecipitation (Co-IP) extends this principle to identify protein-protein interactions by pulling down not only the target protein but also its binding partners.[4][5]
Tandem Affinity Purification (TAP)
To enhance the purity of isolated protein complexes, the Tandem Affinity Purification (TAP) method was developed. This technique involves fusing a "TAP tag," consisting of two different affinity tags separated by a protease cleavage site, to the protein of interest.[2][6] The protein complex is then purified in two sequential affinity steps, which significantly reduces the background of non-specifically bound proteins and increases the confidence in the identified interactions.[2][6]
Chemical Proteomics
Chemical proteomics utilizes small molecule probes to investigate protein function, particularly enzyme activity. Two prominent approaches are Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL).
-
Activity-Based Protein Profiling (ABPP): This method employs chemical probes that covalently bind to the active site of a specific class of enzymes. This allows for the profiling of enzyme activity in a complex proteome.
-
Photoaffinity Labeling (PAL): In this technique, a chemical probe is designed with a photoreactive group.[7][8][9] Upon exposure to UV light, the probe forms a covalent bond with its interacting protein, enabling the capture and identification of the target.[7][8][9]
Quantitative Data in Affinity Proteomics
The effectiveness of an affinity probe is determined by several key quantitative parameters. Understanding these metrics is crucial for experimental design and data interpretation.
| Parameter | Description | Typical Values |
| Binding Affinity (Kd) | The dissociation constant, which represents the concentration of ligand at which half of the binding sites of the protein are occupied. A lower Kd indicates a stronger binding affinity. | Antibodies: 10⁻⁶ M (micromolar) to 10⁻¹² M (picomolar)[10][11] Ubiquitin-Binding Domains: >100 µM[1][12] |
| Protein Yield | The amount of purified protein recovered after an affinity purification experiment, often expressed as a percentage of the starting material. | FLAG-tag IP: Dependent on expression levels and elution method. Elution with 3X FLAG peptide is generally efficient.[13] Protein A/G Chromatography: Can be high, but varies with antibody subtype and species.[14][15] |
| Specificity | The degree to which a probe binds to its intended target versus off-target molecules. | Tandem Affinity Purification generally offers higher specificity than single-step affinity purification due to the two-step process.[6][16][17] |
| Off-Target Binding | The binding of a probe to proteins other than its intended target. This is a significant consideration in drug discovery and chemical proteomics. | Kinase inhibitors, for example, often exhibit off-target binding due to the conserved nature of the ATP-binding pocket.[18][19][20] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results in affinity proteomics. Below are generalized protocols for key techniques.
Standard Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Lyse cells in a non-detergent, low-salt buffer to preserve protein-protein interactions.[3]
-
Pre-clearing: Incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the beads.[3]
-
Antibody Incubation: Add the specific antibody against the "bait" protein to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.[3]
-
Immunoprecipitation: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.[3]
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.[3]
In Situ Photoaffinity Labeling Protocol
-
Probe Synthesis: Synthesize a photoaffinity probe containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., alkyne or biotin).[8][21]
-
Cell Treatment: Incubate live cells with the photoaffinity probe.[21]
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking between the probe and its target protein(s).[8][21]
-
Cell Lysis: Lyse the cells to release the protein content.
-
Enrichment: If the probe contains a reporter tag like biotin, use streptavidin beads to enrich the cross-linked protein complexes.[21]
-
Analysis: Identify the captured proteins using mass spectrometry.
Visualization of Workflows and Signaling Pathways
Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the complex relationships in proteomics.
Experimental Workflows
Signaling Pathways
Affinity probes are instrumental in dissecting complex signaling pathways by identifying protein-protein interactions and post-translational modifications.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. Affinity purification coupled with mass spectrometry has been used to identify a large number of EGFR-interacting proteins, providing insights into the downstream signaling network.[7][22][23][24]
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, existing in two distinct complexes, mTORC1 and mTORC2.[25][26][27] Affinity purification techniques have been crucial in identifying the components of these complexes and their interacting partners, thereby elucidating the complex regulatory mechanisms of mTOR signaling.[18][20]
Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, regulating a wide range of cellular processes. Affinity-based methods using ubiquitin-binding domains (UBDs) or antibodies that recognize specific ubiquitin linkages are used to enrich and identify ubiquitinated proteins and their interacting partners.[22][28]
Conclusion
Affinity probes are a powerful and versatile tool in the proteomics toolbox. From elucidating fundamental cellular processes to identifying novel drug targets, the applications of these techniques are vast and continue to expand. As mass spectrometry and probe development technologies advance, the sensitivity and specificity of affinity-based methods will undoubtedly continue to improve, providing ever deeper insights into the complex world of the proteome.
References
- 1. Ubiquitin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Quantitative Tandem Affinity Purification, an Effective Tool to Investigate Protein Complex Composition in Plant Hormone Signaling: Strigolactones in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]
- 11. What is a good Kd value? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bio-rad.com [bio-rad.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Off-target decoding of a multitarget kinase inhibitor by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Evaluation of selected binding domains for the analysis of ubiquitinated proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Biotin-SLF PROTAC Assay: A Beginner's Guide to Targeted Protein Degradation Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the efficacy of Proteolysis Targeting Chimeras (PROTACs) using a Biotin-SLF based assay. This guide is designed for researchers new to the field of targeted protein degradation and will cover the principles of the assay, a step-by-step experimental workflow, data analysis, and troubleshooting.
Introduction to PROTACs and the this compound Assay
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3][4]
The this compound assay is a powerful tool for studying the degradation of the FK506-binding protein 12 (FKBP12) or its engineered mutant, FKBP12F36V, which are often used as model systems in PROTAC development. "SLF" stands for "Synthetic Ligand for FKBP12," and in this assay, it is conjugated to biotin (this compound). This biotinylated ligand is used in competitive binding assays to confirm that a PROTAC is engaging with its intended target.[5] The primary method for quantifying the degradation of the target protein is Western blotting.
Principle of the Assay
The core of this protocol is to treat cells expressing the target protein (e.g., FKBP12) with a PROTAC designed to degrade it. The efficacy of the PROTAC is then determined by measuring the reduction in the levels of the target protein. This is typically achieved through quantitative Western blot analysis. By treating cells with a range of PROTAC concentrations, a dose-response curve can be generated to calculate key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying mechanism of PROTAC action and the experimental workflow for the this compound PROTAC assay.
Caption: PROTAC Mechanism of Action.
Caption: this compound PROTAC Assay Workflow.
Experimental Protocol
Materials and Reagents
-
Cell Line: A cell line endogenously or exogenously expressing the target protein (e.g., HEK293T cells expressing FKBP12).
-
PROTAC: The PROTAC molecule to be tested.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to the E3 ligase or the target protein.[8]
-
Proteasome Inhibitor: (e.g., MG132 or Bortezomib) as a positive control for degradation mechanism.[7]
-
Cell Culture Medium: (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibodies:
-
Rabbit anti-Target Protein (e.g., anti-FKBP12)
-
Mouse anti-Loading Control (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
DMSO (vehicle control)
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: PROTAC Treatment
-
Prepare serial dilutions of the PROTAC and control compounds in cell culture medium. A typical concentration range is from 1 nM to 10 µM.
-
Include the following controls:
-
Vehicle control (DMSO only)
-
Negative control PROTAC at the highest concentration.
-
Proteasome inhibitor (e.g., 10 µM MG132) treatment for 1 hour prior to adding the PROTAC to confirm proteasome-dependent degradation.
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs and controls.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours). The optimal time will depend on the specific PROTAC and target.[9]
Day 3: Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
Day 3-4: Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation and Analysis
Quantitative Analysis
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for the target protein and the loading control in each lane.[10]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle (DMSO) control, which is set to 100%.
-
The percentage of degradation is calculated as 100% - % remaining protein.
Data Tables
Summarize the quantitative data in a structured table.
| PROTAC Conc. (nM) | Normalized Target Protein Intensity | % Protein Remaining (Relative to Vehicle) | % Protein Degradation |
| 0 (Vehicle) | 1.00 | 100 | 0 |
| 1 | 0.95 | 95 | 5 |
| 10 | 0.75 | 75 | 25 |
| 50 | 0.48 | 48 | 52 |
| 100 | 0.25 | 25 | 75 |
| 500 | 0.10 | 10 | 90 |
| 1000 | 0.08 | 8 | 92 |
| 5000 | 0.12 | 12 | 88 |
| 10000 | 0.20 | 20 | 80 |
DC50 and Dmax Calculation
-
Plot the percentage of protein degradation against the log of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to fit the data.[10]
-
From the curve, determine the DC50 value (the concentration at which 50% degradation is achieved) and the Dmax (the maximal degradation percentage).[6][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation | - PROTAC is not cell-permeable.- Incubation time is too short.- Target protein has a slow turnover rate.- PROTAC concentration is too low. | - Perform a cellular target engagement assay.- Increase the incubation time (e.g., up to 48 hours).- Test a wider range of PROTAC concentrations. |
| "Hook effect" observed (less degradation at high concentrations) | - Formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation.[11] | - This is a characteristic of PROTACs and confirms the mechanism. Ensure you test a wide range of concentrations to define the optimal degradation window. |
| High background on Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time to 1-2 hours.- Optimize antibody concentrations.- Increase the number and duration of washes.[12][13] |
| Multiple bands on Western blot | - Non-specific antibody binding.- Protein degradation products. | - Use a more specific primary antibody.- Ensure fresh protease inhibitors are added to the lysis buffer.[14] |
| Inconsistent results | - Variation in cell confluency.- Inconsistent treatment times.- Pipetting errors. | - Ensure consistent cell seeding density and confluency.- Standardize all incubation times.- Use calibrated pipettes and be careful with serial dilutions. |
References
- 1. Protein Degradation and PROTACs [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. revvity.com [revvity.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Bio-SLF in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Bio-SLF in Western blotting applications for the detection and quantification of target proteins, with a particular focus on components of the Steel Factor (SLF)/c-Kit signaling pathway.
Introduction
Western blotting is a powerful and widely used technique for the detection and semi-quantitative analysis of specific proteins in a complex biological sample.[1][2] This method involves the separation of proteins by size using gel electrophoresis, transfer to a solid support membrane, and subsequent detection using specific antibodies.[2][3] The Bio-SLF Western Blotting Kit provides an optimized system for reliable and reproducible results.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot experiment using the Bio-SLF kit.
Sample Preparation (Cell Lysate)
Proper sample preparation is critical for obtaining accurate and reproducible results.[4]
-
For Adherent Cells:
-
Wash cell culture dishes with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) to the dish.[5]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with gentle agitation.[5]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[5]
-
Carefully transfer the supernatant (protein extract) to a new tube.[5]
-
-
For Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer.
-
Proceed with incubation and centrifugation as described for adherent cells.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Normalize the protein concentration of all samples to ensure equal loading in the subsequent steps.[6]
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
Proteins are separated based on their molecular weight.[2]
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.[5]
-
Include a molecular weight marker in one lane to determine the size of the target protein.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel. The voltage and run time will depend on the gel percentage and apparatus.[5]
Protein Transfer (Blotting)
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Soak the gel, membrane, and filter papers in transfer buffer.[7]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.[2][4]
-
Place the sandwich into the transfer apparatus and perform the transfer. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the equipment used.[7]
Immunodetection
The target protein is detected using specific primary and secondary antibodies.
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[5]
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove the unbound secondary antibody.
-
Detection and Data Analysis
The signal from the enzyme-conjugated secondary antibody is detected.
-
Chemiluminescent Detection:
-
Data Analysis:
Data Presentation
Quantitative data from Western blotting experiments should be presented in a clear and organized manner to facilitate comparison between samples.
Table 1: Hypothetical Quantitative Analysis of c-Kit Expression
| Sample ID | Treatment | c-Kit Signal Intensity (Arbitrary Units) | Loading Control (GAPDH) Signal Intensity (Arbitrary Units) | Normalized c-Kit Expression (c-Kit/GAPDH) |
| 1 | Control | 15000 | 45000 | 0.33 |
| 2 | SLF Stimulation (10 min) | 35000 | 46000 | 0.76 |
| 3 | SLF Stimulation (30 min) | 42000 | 44000 | 0.95 |
| 4 | Inhibitor + SLF (30 min) | 20000 | 45500 | 0.44 |
Visualizations
Experimental Workflow
Caption: Western Blotting Experimental Workflow.
SLF/c-Kit Signaling Pathway
Steel Factor (SLF) binds to the c-Kit receptor, a receptor tyrosine kinase, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[12][13]
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Signaling pathways influencing SLF and c-kit-mediated survival and proliferation. (2006) | Stuart A. Berger | 11 Citations [scispace.com]
- 13. Signaling pathways influencing SLF and c-kit-mediated survival and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Ubiquitination Assay with Biotin-Conjugated SLF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of this process is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. The SCF (Skp1-Cullin-F-box) complex is one of the largest families of E3 ubiquitin ligases. In many plant species, the S-locus F-box (SLF) protein is a key component of the SCF complex that plays a crucial role in self-incompatibility by mediating the ubiquitination and subsequent degradation of non-self S-RNases.[1][2]
This document provides a detailed protocol for an in vitro ubiquitination assay utilizing a biotin-conjugated SLF protein. The incorporation of a biotin tag on the F-box protein allows for sensitive and specific detection of ubiquitination events, as well as the potential for affinity-based purification of the ubiquitinated substrate. This assay is a powerful tool for studying the biochemical activity of SCF-SLF complexes, screening for inhibitors, and elucidating the molecular mechanisms of substrate recognition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ubiquitination signaling pathway mediated by the SCF-SLF complex and the general experimental workflow for the in vitro assay.
Caption: SCF-SLF Mediated Ubiquitination Pathway.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocols
This protocol outlines the in vitro ubiquitination of a substrate (e.g., S-RNase) by a reconstituted SCF complex containing a biotin-conjugated SLF protein.
Reagents and Buffers
| Reagent/Buffer | Stock Concentration | Storage Temperature |
| 10X Ubiquitination Buffer | See Recipe Below | -20°C |
| E1 Activating Enzyme | 1 µM | -80°C |
| E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b) | 40 µM | -80°C |
| Biotin-conjugated SCF-SLF Complex | 10 µM | -80°C |
| Substrate (e.g., S-RNase) | 20 µM | -80°C |
| Ubiquitin | 10 mg/mL (1.17 mM) | -80°C |
| ATP Solution | 100 mM | -20°C |
| 4X SDS-PAGE Sample Buffer | N/A | Room Temperature |
| Streptavidin-HRP | 1 mg/mL | 4°C |
| Anti-Ubiquitin Antibody | Varies by Manufacturer | 4°C or -20°C |
| Anti-Substrate Antibody | Varies by Manufacturer | 4°C or -20°C |
10X Ubiquitination Buffer Recipe:
-
500 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
500 mM NaCl
-
10 mM DTT (add fresh before use)
-
Store in aliquots at -20°C.
In Vitro Ubiquitination Reaction
-
Thaw all reagents on ice.
-
Prepare a master mix of the common reagents to ensure consistency across reactions.
-
In a microcentrifuge tube, assemble the reaction components in the order listed in the table below for a final volume of 30 µL. Include negative controls as indicated.
-
Gently mix the components by pipetting.
-
Incubate the reaction tubes at 30°C for 1-2 hours in a thermomixer or water bath.[3]
-
Terminate the reaction by adding 10 µL of 4X SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Samples are now ready for SDS-PAGE and Western blot analysis.
| Component | Volume for 30 µL Reaction | Final Concentration |
| Nuclease-Free Water | To 30 µL | N/A |
| 10X Ubiquitination Buffer | 3 µL | 1X |
| ATP Solution (100 mM) | 1.5 µL | 5 mM |
| Ubiquitin (10 mg/mL) | 1.5 µL | ~58 µM |
| E1 Enzyme (1 µM) | 0.5 µL | ~17 nM |
| E2 Enzyme (40 µM) | 0.5 µL | ~0.67 µM |
| Substrate (20 µM) | 1.0 µL | ~0.67 µM |
| Biotin-SCF-SLF (10 µM) | 1.0 µL | ~0.33 µM |
Negative Controls:
-
- ATP: Replace ATP solution with nuclease-free water to demonstrate the ATP-dependence of the reaction.
-
- E1: Omit the E1 enzyme to show the necessity of the first step in the ubiquitination cascade.
-
- E2: Omit the E2 enzyme to confirm its role in ubiquitin conjugation.
-
- E3 (Biotin-SCF-SLF): Omit the E3 ligase complex to demonstrate its requirement for substrate ubiquitination.
Detection of Ubiquitination
-
Load 15-20 µL of each reaction mixture onto an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
To detect ubiquitinated substrate and potential auto-ubiquitination of the biotin-conjugated SLF, incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and image the results. A ladder of higher molecular weight bands corresponding to the biotin-SCF-SLF complex or the substrate indicates ubiquitination.
-
Optionally, the membrane can be stripped and re-probed with an anti-ubiquitin antibody or an anti-substrate antibody to confirm the identity of the ubiquitinated species.[4]
Data Presentation and Interpretation
The results of the in vitro ubiquitination assay can be quantified by densitometry of the Western blot bands. The intensity of the high molecular weight smear, which represents poly-ubiquitinated species, can be compared across different conditions.
| Condition | Relative Ubiquitination Level (Arbitrary Units) | Interpretation |
| Complete Reaction | ++++ | Robust ubiquitination of the substrate. |
| - ATP | - | Reaction is ATP-dependent. |
| - E1 | - | E1 is essential for ubiquitin activation. |
| - E2 | - | E2 is required for ubiquitin conjugation. |
| - E3 (Biotin-SCF-SLF) | - | The SCF-SLF complex is necessary for substrate ubiquitination. |
| + Inhibitor X | + | Inhibitor X partially reduces ubiquitination. |
Expected Results: A successful in vitro ubiquitination reaction will show a ladder of high-molecular-weight bands or a smear above the molecular weight of the unmodified substrate and/or the biotin-conjugated SLF protein in the complete reaction lane.[3] The negative control lanes should show only the unmodified protein bands. The use of biotin-conjugated SLF allows for highly sensitive detection with streptavidin-HRP, which often provides a better signal-to-noise ratio than antibodies.
References
- 1. A ubiquitin-specific, proximity-based labeling approach for the identification of ubiquitin ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Experimental Design for In Vivo Studies Using FKBP12 Affinity Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKBP12, a 12-kDa FK506-binding protein, is a ubiquitously expressed intracellular protein that plays a critical role in a variety of cellular processes. It functions as a peptidyl-prolyl isomerase (PPIase), catalyzing the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding and conformational regulation.[1][2] Beyond its enzymatic activity, FKBP12 is a key component of several important signaling pathways, most notably the mTOR and TGF-β pathways.[3][4][5] It also serves as the primary intracellular receptor for the immunosuppressive drugs rapamycin and FK506.[1] The formation of the FKBP12-drug complex leads to a gain-of-function, inhibiting the downstream signaling of mTOR and calcineurin, respectively.[1][4]
Given its central role in cellular signaling and its druggability, FKBP12 is a target of significant interest in drug discovery and development for various therapeutic areas, including immunology, oncology, and neurodegenerative diseases. Affinity probes are powerful tools for studying such targets in a complex biological environment. These probes, which are typically small molecules with high affinity and specificity for the target protein, can be tagged with reporters such as radioisotopes or fluorescent dyes. This allows for the direct in vivo assessment of target engagement, biodistribution, and pharmacokinetics/pharmacodynamics (PK/PD).
These application notes provide a detailed guide for designing and conducting in vivo studies using FKBP12 affinity probes. The protocols outlined below are intended to serve as a comprehensive resource for researchers aiming to validate the in vivo efficacy and mechanism of action of their FKBP12-targeting compounds.
Data Presentation: Quantitative Analysis of FKBP12 Ligand Affinity
The following table summarizes the binding affinities of various ligands to FKBP12, as determined by in vitro and cell-based assays. This data is crucial for selecting appropriate affinity probes and for interpreting the results of in vivo studies.
| Ligand/Probe | Assay Type | Affinity (Kd or IC50) | Reference |
| Rapamycin | Scintillation Proximity Assay | 3.5 nM (IC50) | [6] |
| FK506 | Scintillation Proximity Assay | 3.2 nM (IC50) | [6] |
| GPI-1046 | Scintillation Proximity Assay | >3.5 µM (IC50) | [6] |
| Everolimus | Not Specified | Not Specified | [7] |
| Temsirolimus | Not Specified | Not Specified | [7] |
| Deforolimus | Not Specified | Not Specified | [7] |
| Echinomycin | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assessment using a Radiolabeled FKBP12 Affinity Probe
This protocol describes a method to quantify the engagement of an unlabeled test compound with FKBP12 in a living animal model by measuring the displacement of a radiolabeled affinity probe.
Materials:
-
Test compound
-
Radiolabeled FKBP12 affinity probe (e.g., [3H]-FK506 or a custom synthesized probe)
-
Animal model (e.g., C57BL/6 mice)
-
Vehicle for test compound and probe administration (e.g., saline, DMSO/Cremophor EL/saline)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Administer the test compound to a group of animals at various doses and time points prior to the probe administration. A vehicle control group should be included.
-
The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be appropriate for the test compound.
-
-
Probe Administration:
-
At the designated time after test compound administration, administer the radiolabeled FKBP12 affinity probe to all animals. The probe is typically administered intravenously to ensure rapid distribution.
-
-
Tissue Collection:
-
At a predetermined time point after probe administration (e.g., 30 minutes to 1 hour), euthanize the animals via an approved method.
-
Immediately collect tissues of interest (e.g., brain, liver, kidney, spleen, and tumor if applicable).
-
-
Tissue Processing:
-
Weigh each tissue sample and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
-
Quantification of Radioactivity:
-
Take an aliquot of the supernatant from each tissue homogenate.
-
Add the aliquot to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the radiolabeled probe in each tissue (e.g., in dpm/mg of tissue).
-
Determine the percent target occupancy by the test compound using the following formula: % Occupancy = [1 - (Radioactivity in treated tissue / Radioactivity in vehicle-treated tissue)] * 100
-
Protocol 2: Pharmacokinetic (PK) Analysis of an FKBP12 Affinity Probe
This protocol outlines the steps to determine the pharmacokinetic profile of an FKBP12 affinity probe in an animal model.
Materials:
-
FKBP12 affinity probe
-
Animal model (e.g., Sprague-Dawley rats)
-
Vehicle for probe administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation for probe quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Cannulate the jugular vein of the animals for serial blood sampling, if possible. Otherwise, plan for terminal blood collection at each time point.
-
Probe Administration: Administer the FKBP12 affinity probe to the animals at a defined dose and route (e.g., intravenous bolus).
-
Blood Sampling:
-
Collect blood samples at multiple time points after administration (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the probe from the plasma samples.
-
Quantify the concentration of the probe in each plasma sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the probe versus time.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using appropriate software (e.g., WinNonlin).
-
Protocol 3: Pharmacodynamic (PD) Assessment of FKBP12 Modulation
This protocol describes a method to assess the downstream biological effects of an FKBP12-targeting compound by measuring the phosphorylation status of a key protein in the mTOR signaling pathway.
Materials:
-
FKBP12-targeting compound (e.g., rapamycin or a novel inhibitor)
-
Animal model (e.g., BALB/c mice)
-
Vehicle for compound administration
-
Tissue collection and processing reagents as in Protocol 1
-
Antibodies for Western blotting:
-
Primary antibody against phosphorylated S6 ribosomal protein (p-S6)
-
Primary antibody against total S6 ribosomal protein (t-S6)
-
HRP-conjugated secondary antibody
-
-
Western blotting equipment and reagents
Procedure:
-
Dosing: Administer the FKBP12-targeting compound or vehicle to different groups of animals.
-
Tissue Collection: At various time points after dosing, euthanize the animals and collect relevant tissues (e.g., liver, muscle).
-
Protein Extraction: Homogenize the tissues and extract total protein. Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-S6.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the primary antibody against t-S6 to assess total protein levels as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-S6 and t-S6.
-
Calculate the ratio of p-S6 to t-S6 for each sample.
-
Compare the p-S6/t-S6 ratio between the treated and vehicle control groups to determine the extent of mTOR pathway inhibition.
-
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β Signaling Pathway and FKBP12 Interaction.
Caption: mTOR Signaling Pathway and Inhibition by Rapamycin-FKBP12 Complex.
Experimental Workflow
References
- 1. The in vivo drug delivery pattern of the organelle-targeting small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling FKBP12 with Biotin-slf in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the specific labeling of the FKBP12 protein with a biotinylated synthetic ligand (Biotin-slf) in living cells. This method relies on the high-affinity and specific interaction between the synthetic ligand and a mutant form of FKBP12, namely FKBP12(F36V). The biotin moiety allows for subsequent detection, purification, and downstream analysis of the labeled protein. These application notes will cover the necessary background, materials, a detailed experimental protocol, and data interpretation.
Introduction
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed 12 kDa protein that functions as a peptidyl-prolyl isomerase, playing a crucial role in protein folding.[1][2] It is also known for its interaction with the immunosuppressive drugs FK506 (tacrolimus) and rapamycin, which inhibit calcineurin and the mammalian target of rapamycin (mTOR) respectively.[1][3][4] FKBP12 is involved in various cellular processes, including the regulation of intracellular calcium release channels and transforming growth factor-β (TGF-β) receptor signaling.[5][6]
The specific labeling of FKBP12 in live cells is a powerful tool for studying its localization, trafficking, and interactions with other proteins. The use of a synthetic ligand, SLF (Synthetic Ligand for FKBP), provides a means for targeted labeling. However, the wild-type FKBP12 has a low affinity for SLF. To overcome this, a mutant version of FKBP12, FKBP12(F36V), was engineered. The phenylalanine to valine mutation at position 36 creates a binding pocket that accommodates a "bump" on the SLF molecule, leading to a highly specific and subnanomolar binding affinity.[5] This technology allows for the specific labeling of FKBP12(F36V) fusion proteins in a cellular context with minimal off-target effects.[1][3][5]
This protocol details the use of a biotinylated SLF derivative (this compound) to label FKBP12(F36V) fusion proteins in live mammalian cells.
Signaling Pathways Involving FKBP12
FKBP12 is a key regulator in multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of FKBP12 labeling experiments.
mTOR Signaling Pathway
The FKBP12-rapamycin complex inhibits the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][3][4]
TGF-β Signaling Pathway
FKBP12 binds to the TGF-β type I receptor, keeping it in an inactive state. Upon ligand binding, FKBP12 dissociates, allowing for signal transduction.[5][6]
Experimental Protocol
This protocol is designed for labeling an FKBP12(F36V) fusion protein in live mammalian cells. It is essential to first generate a stable cell line or transiently transfect cells with a plasmid encoding the FKBP12(F36V) fusion protein of interest.
Materials
-
Cells: Mammalian cell line expressing the FKBP12(F36V) fusion protein.
-
Culture Medium: Appropriate complete culture medium for the chosen cell line.
-
This compound: Biotinylated synthetic ligand for FKBP12(F36V) (e.g., from Sigma-Aldrich).
-
DMSO: Anhydrous, for dissolving this compound.
-
Pluronic F-127 (optional): To aid in the uptake of the ligand.[1][3]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative (optional): 4% paraformaldehyde in PBS for cell fixation after labeling.
-
Detection Reagents:
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-Alexa Fluor 488).
-
Streptavidin-conjugated horseradish peroxidase (HRP) for western blotting.
-
-
Microscopy equipment: Fluorescence microscope with appropriate filters.
Experimental Workflow
Detailed Protocol
1. Cell Preparation:
-
Plate the cells expressing the FKBP12(F36V) fusion protein on a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for western blot analysis).
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
2. Preparation of this compound Labeling Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. Note: The optimal concentration should be determined empirically, but a starting range of 100 nM to 1 µM is recommended.
-
(Optional) To improve the solubility and cellular uptake of the ligand, Pluronic F-127 can be added to the labeling solution at a final concentration of 0.02%.[1][3]
3. Labeling of Live Cells:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells for a specific period. Note: The optimal incubation time needs to be determined empirically, but a starting point of 30-60 minutes at 37°C is suggested.
4. Washing:
-
After incubation, remove the labeling solution.
-
Wash the cells three times with pre-warmed complete culture medium to remove any unbound this compound.
-
Wash once with pre-warmed PBS.
5. Detection of Biotinylated FKBP12(F36V):
-
For Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, for endpoint assays).
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if the fusion protein is intracellular.
-
Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
For Western Blot Analysis:
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Quantitative Data and Optimization
The efficiency of this compound labeling is dependent on several factors that should be optimized for each specific cell line and FKBP12(F36V) fusion protein. The level of fluorescent staining with SLF' conjugates has been shown to be proportional to the expression level of the FKBP12(F36V) fusion protein.[5]
| Parameter | Recommended Starting Range | Considerations |
| This compound Concentration | 100 nM - 1 µM | Higher concentrations may lead to non-specific binding, while lower concentrations might result in incomplete labeling. A concentration titration is highly recommended. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase labeling efficiency but could also lead to internalization of the labeled protein if it is on the cell surface. Time-course experiments are advisable. |
| Temperature | 37°C | Standard cell culture conditions are generally optimal. |
| Pluronic F-127 | 0.02% (w/v) | Can improve the solubility and uptake of hydrophobic ligands.[1][3] Test with and without to assess its effect in your system. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low expression of FKBP12(F36V) fusion protein. | Verify protein expression by western blot or with a fluorescent protein tag. |
| Inefficient labeling. | Increase this compound concentration and/or incubation time. Use Pluronic F-127 to aid uptake. | |
| Inactive this compound. | Use a fresh aliquot of this compound. Ensure proper storage. | |
| High background | Non-specific binding of this compound. | Decrease this compound concentration and/or incubation time. Increase the number and duration of wash steps. |
| Non-specific binding of streptavidin. | Ensure adequate blocking. Titrate the streptavidin conjugate concentration. |
Conclusion
The use of this compound in conjunction with the FKBP12(F36V) mutant provides a highly specific and versatile method for labeling proteins in live cells. This technique enables a wide range of applications, from imaging protein localization and dynamics to affinity purification and identification of interacting partners. Careful optimization of labeling conditions is crucial for achieving the best results. This protocol provides a solid foundation for researchers to apply this powerful tool in their studies of protein function.
References
- 1. Fluorescent labeling of proteins in living cells using the FKBP12 (F36V) tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. Improved quantitative detection of biotin-labeled red blood cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bio-SLF in High-Throughput Screening for PROTACs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The discovery and optimization of potent and selective PROTACs necessitate robust high-throughput screening (HTS) methodologies. This document outlines the application of "Bio-SLF," a biotinylated synthetic ligand for the FKBP12 protein, as a versatile tool in various HTS assays designed to identify and characterize novel PROTACs targeting FKBP12. While "Bio-SLF" is a conceptual tool for this application note, it represents a common strategy of using biotinylated ligands in PROTAC discovery.
The core principle involves using Bio-SLF in competitive binding assays to identify molecules that can effectively engage FKBP12. These assays are adaptable to multiple formats, including Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), each offering distinct advantages for HTS campaigns.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for an FKBP12-targeting PROTAC.
High-Throughput Screening Workflow
The following diagram outlines a typical HTS workflow for the discovery of FKBP12-targeting PROTACs utilizing a Bio-SLF probe.
Application Notes and Protocols for Biotin-Conjugated SLF in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescence (IF) staining using biotin-conjugated Stem Cell Factor (SLF), also known as Steel Factor, to detect its receptor, c-Kit (CD117). This method is a powerful tool for visualizing the expression and localization of c-Kit in cells and tissues, which is crucial for research in hematopoiesis, melanogenesis, and gametogenesis, as well as in the study of various cancers where the SLF/c-Kit signaling pathway is implicated.[1][2]
The protocol leverages the high-affinity interaction between biotin and streptavidin. The biotin-conjugated SLF binds specifically to the c-Kit receptor on the cell surface. Subsequently, a fluorescently-labeled streptavidin conjugate is used to detect the biotinylated SLF, enabling visualization by fluorescence microscopy. This method offers high sensitivity and specificity.
Quantitative Data Summary
Quantitative analysis of immunofluorescence data is essential for objective interpretation of staining results.[3] This typically involves measuring the fluorescence intensity of the stained samples. Below is a sample table summarizing potential quantitative data from an experiment using biotin-conjugated SLF for IF staining. The data presented are illustrative and will vary based on the specific experimental conditions, cell type, and instrumentation used.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Positive Cells |
| Mo7e | Untreated | 850 | 120 | 92% |
| Mo7e | SLF (100 ng/mL) | 1500 | 210 | 95% |
| K562 | Untreated | 50 | 15 | 5% |
| K562 | SLF (100 ng/mL) | 65 | 20 | 7% |
Note: Mo7e is a human megakaryoblastic leukemia cell line known to express high levels of c-Kit. K562 is a human chronic myelogenous leukemia cell line with low to negligible c-Kit expression, serving as a negative control.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Materials and Reagents:
-
Biotin-conjugated SLF
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional, for intracellular targets): 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 10% normal serum from the species of the secondary conjugate in PBS[4][5]
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
-
Coverslips and microscope slides
-
Humidified chamber
Protocol for Immunofluorescence Staining of Adherent Cells:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular c-Kit, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[6] For cell surface staining, this step should be skipped.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[4][5]
-
Incubation with Biotin-Conjugated SLF: Dilute the biotin-conjugated SLF to its optimal working concentration in Blocking Buffer. Incubate the cells with the diluted biotin-conjugated SLF for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Incubation with Fluorescently-Labeled Streptavidin: Dilute the fluorescently-labeled streptavidin to its recommended concentration in Blocking Buffer. Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room temperature in a humidified chamber, protected from light.[4][6]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
SLF/c-Kit Signaling Pathway
Caption: SLF binding to c-Kit induces downstream signaling pathways.
Experimental Workflow for Immunofluorescence Staining
Caption: Workflow for biotin-conjugated SLF immunofluorescence.
References
Application Notes and Protocols: Incorporating Biotin-slf into PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques for incorporating Biotin-small molecule linkers (Biotin-slf) into Proteolysis Targeting Chimera (PROTAC) design. This document covers the rationale, synthesis strategies, and key experimental protocols for the characterization of biotinylated PROTACs.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The incorporation of a this compound serves several key purposes in PROTAC research and development:
-
Probing Target Engagement: The high-affinity interaction between biotin and avidin/streptavidin allows for the development of powerful assays to confirm and quantify the binding of the PROTAC to its target protein and the E3 ligase.[3]
-
Facilitating Biophysical Characterization: Biotinylated PROTACs or target proteins are instrumental in techniques like Surface Plasmon Resonance (SPR) and Homogeneous Time-Resolved Fluorescence (HTRF) for studying the kinetics and thermodynamics of ternary complex formation.[3]
-
Enabling Proximity-Dependent Biotinylation Assays: Techniques such as BioID, TurboID, and AirID utilize biotin ligases fused to either the E3 ligase or the target protein to identify and map the PROTAC-induced protein-protein interactions within a cellular context.[4]
-
Purification and Enrichment: The biotin tag allows for the efficient capture and purification of biotinylated molecules and their binding partners using streptavidin-coated beads.
Synthesis of this compound Containing PROTACs
The synthesis of a biotinylated PROTAC generally involves a modular approach, where the biotinylated linker is coupled to the POI ligand (warhead) and the E3 ligase ligand. Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC.[5]
General Synthesis Strategy
A common strategy involves the use of a biotin-PEG-linker with a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the warhead or E3 ligase ligand to form a stable amide bond.[6][7] Alternatively, click chemistry approaches can be employed for more complex syntheses.
Experimental Workflow for Biotinylated PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a this compound PROTAC.
Protocol: Amide Coupling of Biotin-PEG-NHS Ester to an Amine-Containing Molecule
This protocol describes a general method for labeling a primary amine-containing molecule (e.g., a warhead or E3 ligase ligand with a linker extension) with a biotin-PEG-NHS ester.
Materials:
-
Biotin-PEGn-NHS ester (e.g., Biotin-PEG4-NHS ester)
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the Amine-Containing Molecule: Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add Base: Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Dissolve Biotin-PEG-NHS Ester: In a separate vial, dissolve the Biotin-PEGn-NHS ester (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add the Biotin-PEG-NHS ester solution dropwise to the solution of the amine-containing molecule while stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired biotinylated compound.
-
Characterization: Confirm the identity and purity of the final product by MS and NMR.
Key Experimental Protocols for Characterizing Biotinylated PROTACs
Proximity-Dependent Biotinylation (BioID/ProtacID)
Proximity-dependent biotinylation methods like BioID and its more advanced versions, TurboID and AirID, are powerful tools for identifying the intracellular binding partners of a PROTAC.[4] In the context of PROTACs, this technique is often referred to as ProtacID.[1] The general principle involves fusing a promiscuous biotin ligase to an E3 ligase (e.g., VHL or CRBN).[1] Upon addition of a PROTAC, the target protein is brought into close proximity to the biotin ligase, resulting in its biotinylation. Biotinylated proteins can then be isolated and identified by mass spectrometry.
Experimental Workflow for ProtacID
Caption: A simplified workflow for a ProtacID experiment.
Protocol: ProtacID for Identifying PROTAC-Induced Interactions
Materials:
-
Cells stably expressing an E3 ligase-biotin ligase fusion protein (e.g., VHL-TurboID)
-
PROTAC of interest
-
Biotin solution
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Seeding: Seed the cells expressing the E3-biotin ligase fusion in culture plates.
-
PROTAC and Biotin Treatment: Treat the cells with the desired concentration of the PROTAC and a final concentration of 50 µM biotin for the desired time (e.g., 10 minutes to a few hours, depending on the biotin ligase used).[5]
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing detergents to solubilize proteins.
-
Streptavidin Pulldown: Incubate the cell lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion or Elution: Proteins can be either digested into peptides directly on the beads or eluted from the beads.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the biotinylated proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the PROTAC-treated samples compared to control samples (e.g., vehicle-treated or treated with a non-functional epimer of the PROTAC).
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. For PROTACs, SPR can be used to characterize the binary interactions (PROTAC with POI, PROTAC with E3 ligase) and, crucially, the formation of the ternary complex (POI-PROTAC-E3 ligase). A common setup involves immobilizing a biotinylated protein (either the POI or the E3 ligase) on a streptavidin-coated sensor chip.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of binary and ternary complex formation.
Protocol: SPR Analysis of Ternary Complex Formation
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Biotinylated protein (e.g., Avi-tagged E3 ligase)
-
PROTAC of interest
-
Protein of Interest (POI)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip to a desired response unit (RU) level.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the sensor surface to measure the binding kinetics and affinity of the PROTAC for the E3 ligase.
-
Regeneration: Regenerate the sensor surface using an appropriate regeneration solution to remove the bound PROTAC.
-
Ternary Complex Formation: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI over the sensor surface. This measures the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.
Western Blot for Determination of DC₅₀ and Dₘₐₓ
Western blotting is a standard technique to quantify the reduction in the levels of a target protein following PROTAC treatment. By treating cells with a range of PROTAC concentrations, one can determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Protocol: Western Blot Analysis of Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[8]
Data Presentation
Quantitative data from the characterization of biotinylated PROTACs should be summarized in clear and structured tables to facilitate comparison between different compounds.
Table 1: Example of Quantitative Data Summary for Biotinylated PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex K_D (nM) |
| Biotin-PROTAC-A | BRD4 | VHL | PEG4 | 10 | >95 | 5 |
| Biotin-PROTAC-B | BTK | CRBN | PEG6 | 2.2 | 97 | 15 |
| Biotin-PROTAC-C | KRAS G12C | VHL | Alkyl | 100 | 85 | 50 |
Data in this table is illustrative and compiled from various sources for demonstration purposes.[8][9]
Signaling Pathway Visualization
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Ubiquitin-Proteasome Pathway for PROTAC-Mediated Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[8][10]
References
- 1. ptglab.com [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin-PEG-Biotin — TargetMol Chemicals [targetmol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Targeted Protein Degradation using Biotin-slf
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. One of the key technologies in this field is the use of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] This approach offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and the ability to act catalytically at sub-stoichiometric concentrations.[2][5]
This document outlines a detailed workflow for in vivo targeted protein degradation using a hypothetical biotinylated degrader molecule, herein referred to as "Biotin-slf". For the purpose of these application notes, "this compound" represents a PROTAC molecule composed of a ligand that binds the protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, with a biotin tag incorporated into its structure. The biotin moiety can be utilized for analytical purposes, such as affinity purification and quantification, without interfering with the degradation activity.
Principle of Action: The this compound Workflow
This compound mediates the degradation of a target protein through the ubiquitin-proteasome system (UPS). The bifunctional nature of the molecule allows it to act as a bridge between the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[6][7] The this compound molecule is then released and can induce the degradation of another target protein molecule, thus acting catalytically.
Caption: Mechanism of Action for this compound.
Experimental Protocols
This section provides detailed protocols for a typical in vivo study to evaluate the efficacy and pharmacodynamics of this compound.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To determine the in vivo efficacy of this compound in reducing the levels of the target protein in tumor tissue.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-scid gamma mice)
-
Cancer cell line expressing the protein of interest
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 1 x 10^6 cancer cells in the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=5-8 per group).
-
-
Dosing:
-
Prepare fresh formulations of this compound in the vehicle solution on each dosing day.
-
Administer this compound to the treatment groups via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 10, 30, 100 mg/kg).
-
Administer vehicle solution to the control group.
-
Dosing frequency can be daily, every other day, or as determined by preliminary pharmacokinetic studies.
-
-
Tissue Collection and Processing:
-
At the end of the study (e.g., after 21 days of treatment), or at specific time points for time-course analysis, euthanize the mice.
-
Excise the tumors, weigh them, and snap-freeze them in liquid nitrogen.
-
Store tissues at -80°C until further analysis.
-
-
Protein Extraction and Quantification:
-
Homogenize the frozen tumor tissue in protein lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the time-course of target protein degradation and recovery following a single dose of this compound.
Procedure:
-
Follow the tumor implantation and dosing steps from Protocol 1, but with a single dose of this compound.
-
Euthanize cohorts of mice at different time points post-dose (e.g., 2, 4, 8, 24, 48, 72, and 96 hours).
-
Collect tumor tissues and perform protein analysis as described in Protocol 1.
-
Plot the normalized target protein levels against time to visualize the degradation and recovery kinetics.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using this compound.
Table 1: Dose-Dependent Degradation of Target Protein in Tumor Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (mg) | Target Protein Level (% of Vehicle) |
| Vehicle | - | 450 ± 50 | 100% |
| This compound | 10 | 380 ± 45 | 65% ± 8% |
| This compound | 30 | 250 ± 30 | 32% ± 5% |
| This compound | 100 | 150 ± 25 | 8% ± 3% |
Table 2: Time-Course of Target Protein Degradation After a Single Dose of this compound (30 mg/kg)
| Time Post-Dose (hours) | Target Protein Level (% of Vehicle) |
| 0 | 100% |
| 2 | 85% ± 7% |
| 4 | 60% ± 9% |
| 8 | 35% ± 6% |
| 24 | 15% ± 4% |
| 48 | 25% ± 5% |
| 72 | 55% ± 8% |
| 96 | 80% ± 10% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the in vivo targeted protein degradation workflow using this compound.
Caption: In Vivo Experimental Workflow Diagram.
Conclusion
The use of biotinylated degraders like this compound offers a powerful approach for in vivo targeted protein degradation. The protocols and data presented here provide a comprehensive framework for researchers to design and execute in vivo studies to evaluate the efficacy and pharmacodynamics of novel TPD molecules. The ability to robustly quantify target protein knockdown in a dose- and time-dependent manner is crucial for the preclinical development of this exciting new class of therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. Targeted protein degradation | Revvity [revvity.com]
- 3. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted degradation via direct 26S proteasome recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond canonical PROTAC: biological targeted protein degradation (bioTPD) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Biotin-slf PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Biotin-slf PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and why is the biotin tag used?
A this compound PROTAC is a proteolysis-targeting chimera that incorporates a biotin molecule. The "slf" designation may refer to a specific linker technology or be an internal nomenclature; however, the core principles of PROTAC function remain the same. The biotin tag is a versatile chemical probe often used for affinity purification, visualization, and various biochemical assays due to its high-affinity interaction with streptavidin.[1][2][3] In the context of PROTACs, a biotin tag can be used to study target engagement, identify off-targets, and as a tool for various in vitro and in vivo assays.[4][5][6]
Q2: My this compound PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I see no degradation. What are the potential reasons?
This is a common issue in PROTAC development and often points to problems with the formation or stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[7][8][9] Even with good binary affinities, the PROTAC may not be able to effectively bring the target protein and the E3 ligase together in a productive orientation for ubiquitination. Other potential reasons include poor cell permeability of the PROTAC, rapid efflux from the cell, or the target protein not having accessible lysine residues for ubiquitination.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in protein degradation.[10] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and compete with the formation of the productive ternary complex.[10] To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.
Q4: How do I choose the right E3 ligase for my target protein?
The choice of E3 ligase is critical for PROTAC efficacy. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The optimal E3 ligase for a particular target is not always predictable and may need to be determined empirically. Factors to consider include the cellular localization and expression levels of the E3 ligase in the cell type of interest. It is advisable to test both CRBN and VHL-recruiting PROTACs to determine which provides better degradation for your target.
Q5: Could the linker be the issue with my PROTAC's low efficiency?
Yes, the linker plays a crucial role in PROTAC efficacy by influencing the stability and conformation of the ternary complex. The length, rigidity, and attachment points of the linker can all impact the ability of the PROTAC to induce degradation. An suboptimal linker may lead to steric hindrance or an unproductive orientation of the target and E3 ligase. It is often necessary to synthesize and test a library of PROTACs with different linkers to find the optimal design.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low degradation efficiency with your this compound PROTAC.
Step 1: Confirm Target Engagement and Ternary Complex Formation
The first step is to verify that your PROTAC is capable of binding to its intended targets and forming a stable ternary complex.
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Issue: No or weak ternary complex formation.
-
Troubleshooting Actions:
-
Perform a Ternary Complex Formation Assay: Use techniques like NanoBRET, FRET, or AlphaLISA to directly measure the formation of the ternary complex in live cells or in vitro.[11][12][13][14][15][16]
-
Optimize Linker: Synthesize and test PROTACs with varying linker lengths and compositions.
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Switch E3 Ligase: If using a VHL-based PROTAC, try a CRBN-based one, and vice versa.
-
Experimental Protocol: NanoBRET Ternary Complex Formation Assay
This protocol allows for the real-time measurement of ternary complex formation in living cells.
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc luciferase and the E3 ligase (CRBN or VHL) fused to HaloTag.
-
Labeling: Add the HaloTag ligand (fluorescent acceptor) to the cell culture medium and incubate to allow for labeling of the HaloTag-E3 ligase fusion protein.
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PROTAC Treatment: Add the this compound PROTAC at various concentrations to the cells.
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BRET Measurement: Add the NanoLuc substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Diagram: PROTAC Mechanism of Action
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Step 2: Assess Ubiquitination of the Target Protein
If a stable ternary complex is formed, the next step is to confirm that this leads to the ubiquitination of the target protein.
-
Issue: No or low ubiquitination of the target protein.
-
Troubleshooting Actions:
-
Perform an In-Cell Ubiquitination Assay: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target. Then, immunoprecipitate the target protein and perform a western blot using an anti-ubiquitin antibody.[17]
-
Use an In Vitro Ubiquitination Assay Kit: These kits provide the necessary components (E1, E2, E3 enzymes, ubiquitin) to assess ubiquitination in a cell-free system.[18][19]
-
Consider Target Lysine Accessibility: If ubiquitination is still low, it's possible that there are no accessible lysine residues on the surface of the target protein in the context of the ternary complex. Structural modeling could help to investigate this.
-
Experimental Protocol: In-Cell Ubiquitination Assay (Western Blot)
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Cell Treatment: Treat cells with your this compound PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
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Immunoprecipitation: Immunoprecipitate the target protein from the cell lysate using an antibody specific to the target.
-
Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A ladder of high molecular weight bands will indicate successful ubiquitination.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low PROTAC efficiency.
Step 3: Confirm Proteasome-Mediated Degradation
Even if the target is ubiquitinated, degradation might be inefficient.
-
Issue: Ubiquitinated target is not degraded.
-
Troubleshooting Actions:
-
Perform a Protein Degradation Assay: Use western blotting or quantitative proteomics to measure the levels of the target protein over a time course and at different PROTAC concentrations.[20][21][22][23][24]
-
Use a Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
-
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Treat cells with a range of concentrations of your this compound PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Load equal amounts of protein for each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Step 4: Evaluate Cell Permeability and Efflux
Poor cell permeability can be a major hurdle for PROTACs due to their larger size.
-
Issue: PROTAC is not reaching its intracellular target.
-
Troubleshooting Actions:
-
Perform a Cell Permeability Assay: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the permeability of your PROTAC.[25]
-
Modify PROTAC Physicochemical Properties: If permeability is low, consider modifications to the linker or warheads to improve properties like solubility and reduce polar surface area.
-
Data Summary Tables
Table 1: Factors Influencing Ternary Complex Formation
| Factor | Description | Troubleshooting Consideration |
| Binary Affinity | The binding affinity of the PROTAC for the target protein and the E3 ligase individually. | While important, high binary affinity does not guarantee efficient ternary complex formation. |
| Cooperativity (α) | The measure of how the binding of one protein (target or E3 ligase) to the PROTAC influences the binding of the other. Positive cooperativity (α > 1) is desirable. | Can be measured using biophysical techniques like SPR or ITC. Low cooperativity may require linker or E3 ligase optimization. |
| Linker Properties | The length, rigidity, and chemical composition of the linker connecting the two ligands. | A linker that is too short or too long can prevent productive ternary complex formation. A library of linkers should be tested. |
| E3 Ligase Choice | The specific E3 ligase recruited by the PROTAC (e.g., CRBN, VHL). | The optimal E3 ligase is target-dependent. Test both CRBN and VHL-based PROTACs. |
Table 2: Comparison of Common Assays for PROTAC Characterization
| Assay | Purpose | Advantages | Disadvantages |
| NanoBRET/FRET | Ternary complex formation | Live-cell, real-time measurements, high sensitivity.[11][12][13][14][15][16] | Requires genetic modification of cells. |
| AlphaLISA/AlphaScreen | Ternary complex formation, Ubiquitination | Homogeneous (no-wash), high-throughput.[26][27][28][29][30] | Can be prone to artifacts from compound interference. |
| Western Blot | Protein degradation, Ubiquitination | Widely accessible, provides molecular weight information.[20][21][22][23][24] | Semi-quantitative, lower throughput. |
| Quantitative Proteomics (MS) | Protein degradation, Off-target analysis | Unbiased, global view of protein changes. | Requires specialized equipment and expertise. |
| PAMPA/Caco-2 | Cell permeability | High-throughput (PAMPA), provides mechanistic insights (Caco-2).[25] | In vitro assays may not perfectly predict in vivo permeability. |
Advanced Troubleshooting
Diagram: Decision Tree for PROTAC Optimization
Caption: A decision tree to guide the optimization of your this compound PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biotin Targeting Chimera (BioTAC) System to Map Small Molecule Interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ternary Complex Formation [fi.promega.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. lifesensors.com [lifesensors.com]
- 19. lifesensors.com [lifesensors.com]
- 20. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revvity.com [revvity.com]
- 27. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a homogeneous AlphaLISA ubiquitination assay using ubiquitin binding matrices as universal components for the detection of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. researchgate.net [researchgate.net]
How to reduce non-specific binding of Biotin-conjugated SLF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of biotin-conjugated Stem Cell Factor (SLF), also known as Stem Cell Factor (SCF) or kit ligand.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of biotin-conjugated SLF?
A1: Non-specific binding of biotin-conjugated SLF can arise from several factors:
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Endogenous Biotin: Many cell types and tissues, particularly liver, kidney, and spleen, contain endogenous biotin, which can be recognized by streptavidin-based detection reagents, leading to high background signals.[1]
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Properties of SLF: SLF is a glycosylated, dimeric protein.[2][3][4][5] The carbohydrate moieties and the overall charge of the protein can contribute to non-specific interactions with other proteins or surfaces. Certain glycosylation patterns on SLF have been shown to adversely affect its binding to its receptor, c-kit, which could potentially influence its non-specific interactions as well.[6]
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Streptavidin/Avidin Properties: Avidin is a highly cationic glycoprotein (pI ~10.5) and can exhibit significant non-specific binding due to electrostatic and carbohydrate-related interactions.[7] While streptavidin has a more neutral pI, it can still contribute to background. NeutrAvidin is a deglycosylated form of avidin with a neutral pI, which often results in lower non-specific binding.
-
Hydrophobic and Ionic Interactions: Both the biotinylated SLF and the detection reagents can interact non-specifically with surfaces or other proteins through hydrophobic or ionic forces.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the solid phase (e.g., ELISA plate, beads) or on the cell surface is a frequent cause of high background.[8]
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of biotin-conjugated SLF or the streptavidin conjugate can lead to increased non-specific binding.[9]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound and weakly bound reagents, resulting in high background.[10]
Q2: How can I choose the right blocking buffer to minimize non-specific binding?
A2: The choice of blocking buffer is critical for reducing background signal. Here are some recommendations:
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Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common blocking agents. However, milk contains endogenous biotin and should be avoided in biotin-streptavidin systems.[11] Casein-based blockers are often a good alternative and are recommended for applications using biotin-avidin complexes.[11]
-
Detergents: Non-ionic detergents like Tween-20 can be included in blocking and wash buffers to reduce hydrophobic interactions.[8][12]
-
Commercial Blockers: Several commercially available blocking buffers are optimized for biotin-streptavidin based assays and are often protein-free to avoid cross-reactivity.[13]
Q3: When should I block for endogenous biotin, and what is the general procedure?
A3: Endogenous biotin blocking is crucial when working with cell lysates or tissue sections known to have high levels of this vitamin, such as those from the liver, kidney, or spleen.[1] The blocking procedure should be performed after any antigen retrieval steps and before the addition of the biotinylated primary antibody or, in this case, biotin-conjugated SLF.[1]
The general procedure is a two-step process:
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin to bind to all endogenous biotin.
-
Biotin Incubation: Subsequently, the sample is incubated with an excess of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules added in the first step.[14][15]
Several commercial kits are available that provide pre-made avidin and biotin solutions for this purpose.[16][17][18]
Troubleshooting Guides
High Background in Biotin-conjugated SLF ELISA
Problem: You are observing high optical density (OD) readings in your negative control wells, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Endogenous biotin in sample | Pre-treat your samples with an endogenous biotin-blocking kit before adding the biotin-conjugated SLF. |
| Inadequate blocking | Increase the blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the blocking buffer by testing different agents like 1-3% BSA or casein. Avoid using non-fat dry milk.[11] |
| Suboptimal reagent concentration | Titrate the concentration of your biotin-conjugated SLF and the streptavidin-HRP conjugate. Start with a lower concentration and perform a checkerboard titration to find the optimal balance between signal and background. |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer can also help.[10] |
| Non-specific binding of streptavidin-HRP | Include a high concentration of an unrelated protein (e.g., 1% BSA) in the diluent for the streptavidin-HRP. Consider using NeutrAvidin-HRP, which often exhibits lower non-specific binding. |
| Cross-reactivity | If using a sandwich ELISA format, ensure your capture and detection antibodies do not cross-react. |
-
Coating: Coat a 96-well plate with an anti-SLF capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block with 1% BSA in PBS for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample/Standard Incubation: Add your standards and samples and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Biotin-conjugated SLF Incubation: Add the biotin-conjugated SLF at a pre-determined optimal concentration and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP diluted in a buffer containing 1% BSA and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate until sufficient color develops.
-
Stop Reaction: Stop the reaction with a stop solution and read the absorbance at 450 nm.
High Background in Flow Cytometry with Biotin-conjugated SLF
Problem: Your negative control cells (unstained or isotype control) show high fluorescence intensity in the channel used for detecting the biotin-conjugated SLF.
| Potential Cause | Recommended Solution |
| Endogenous intracellular biotin | If performing intracellular staining, you must block for endogenous biotin after fixation and permeabilization. Use a commercial endogenous biotin blocking kit. |
| Non-specific binding to cell surface | Include a blocking step with 5-10% normal serum from the species of the streptavidin-conjugate host or 1-3% BSA in your staining buffer.[19] |
| Fc receptor-mediated binding | If your cells express Fc receptors, block them with an Fc receptor blocking reagent prior to staining. |
| High reagent concentrations | Titrate the concentration of both the biotin-conjugated SLF and the fluorescently-labeled streptavidin to determine the optimal staining concentration with the lowest background. |
| Dead cells | Dead cells can non-specifically bind antibodies and streptavidin. Use a viability dye to exclude dead cells from your analysis. |
| Cellular autofluorescence | If the background is present even in unstained cells, it might be due to autofluorescence. Use a brighter fluorophore for your streptavidin conjugate to improve the signal-to-noise ratio. |
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Cell Preparation: Prepare a single-cell suspension of your target cells.
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Fc Receptor Blocking (Optional): Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
Biotin-conjugated SLF Staining: Incubate cells with the optimal concentration of biotin-conjugated SLF for 30 minutes at 4°C in the dark.
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Washing: Wash the cells twice with a wash buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Streptavidin-Fluorophore Staining: Incubate the cells with the optimal concentration of fluorescently-labeled streptavidin for 30 minutes at 4°C in the dark.
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Washing: Wash the cells twice with the wash buffer.
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Viability Staining: Resuspend the cells in a buffer containing a viability dye.
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Acquisition: Acquire the samples on a flow cytometer.
Visualizations
Caption: Workflow for a sandwich ELISA using biotin-conjugated SLF.
Caption: SLF binding to c-Kit receptor initiates downstream signaling.
Caption: A logical approach to troubleshooting high background.
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ilexlife.com [ilexlife.com]
- 5. Glycosylated and unglycosylated recombinant-derived human stem cell factors are dimeric and have extensive regular secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. novateinbio.com [novateinbio.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ELISA Buffers and Reagents | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 18. researchgate.net [researchgate.net]
- 19. lerner.ccf.org [lerner.ccf.org]
Common experimental controls for FKBP12 affinity probe studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FKBP12 affinity probes. The information is designed to help you design robust experiments, validate your findings, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an FKBP12 affinity probe pulldown experiment?
A1: A multi-layered control strategy is crucial for validating the specificity of your FKBP12 affinity probe experiment. The following controls are highly recommended:
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Positive Control: Use a known FKBP12 ligand, such as FK506 or rapamycin, in a competition experiment. Pre-incubating the cell lysate with a high concentration of the free, unconjugated ligand should prevent the binding of target proteins to your affinity probe. A significant reduction in the signal of a putative interactor in the presence of the competitor suggests a specific interaction.[1][2]
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Negative Control Probe: An ideal negative control is a probe with a minimal structural modification that abolishes binding to FKBP12. If such a probe is unavailable, use beads that are derivatized with a linker and blocking agent but lack the FKBP12-binding molecule. This helps identify proteins that bind non-specifically to the beads or linker.
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Mutant Protein Control: If your experimental system allows, using a cell line expressing a mutant FKBP12 that cannot bind the probe (e.g., the F36V "bump" mutant with a standard probe) can be a powerful control to demonstrate that the observed interactions are dependent on the probe binding to wild-type FKBP12.[3]
-
No-Probe Control: Incubating your cell lysate with the affinity matrix (beads) alone, without the FKBP12 probe, is a fundamental control to identify proteins that have an intrinsic affinity for the matrix itself.[4]
Q2: How can I validate the hits identified in my FKBP12 affinity probe mass spectrometry screen?
A2: Hit validation is a critical step to eliminate false positives and confirm true biological interactions.[5] A tiered approach is recommended:
-
Bioinformatic Analysis: Cross-reference your hit list against databases of common non-specific binders and contaminants (e.g., the CRAPome database). Keratins, abundant cytoplasmic proteins, and heat shock proteins are frequent contaminants.[6]
-
Orthogonal Assays: Use a secondary assay that employs a different technology to confirm the interaction.[5] Examples include co-immunoprecipitation (Co-IP) using an antibody against the putative target protein, or a cellular thermal shift assay (CETSA) to demonstrate target engagement in intact cells.
-
Direct Binding Studies: For high-priority hits, purified proteins can be used in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction and determine binding affinity.[1][5]
-
Cell-Based Validation: Techniques like the NanoBRET assay can be used to confirm the protein-protein interaction in a cellular context.[1]
Q3: What is the "hook effect" and how can it affect my FKBP12 affinity probe study?
A3: The hook effect can occur in ternary complex systems (e.g., FKBP12-molecular glue-target) when using high concentrations of the affinity probe (the molecular glue).[1] At optimal concentrations, the probe forms a ternary complex. However, at very high concentrations, the probe can independently saturate both FKBP12 and the target protein, preventing the formation of the ternary complex and leading to a decrease in the pulldown of the target. If you suspect a hook effect, performing a dose-response experiment with your affinity probe is recommended.
Troubleshooting Guides
This section addresses common problems encountered during FKBP12 affinity probe experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background / Many Non-specific Proteins | 1. Insufficient washing. 2. Inadequate blocking of beads. 3. Hydrophobic or ionic interactions with the beads/linker. 4. Cell lysis is too harsh, causing protein aggregation. | 1. Increase the number of wash steps (minimum of 5 is recommended).[7] 2. Increase the stringency of the wash buffer by adding low concentrations of detergents (e.g., 0.1-0.5% NP-40 or Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).[8][9] 3. Ensure beads are adequately blocked (e.g., with BSA or casein) before adding the lysate.[8] 4. Optimize your lysis buffer; consider using a less stringent detergent or adding agents like glycerol to reduce non-specific binding.[9] |
| No or Low Yield of Target Proteins | 1. The affinity probe is not binding to the beads. 2. The FKBP12-binding moiety of the probe is inactive or degraded. 3. The target protein is in low abundance. 4. Elution conditions are too mild. 5. The affinity tag on your target (if any) is inaccessible. | 1. Verify the conjugation of your probe to the beads. 2. Test the activity of your probe in a simpler binding assay, like a fluorescence polarization assay with purified FKBP12.[6] 3. Increase the amount of starting material (cell lysate). 4. Optimize elution. If using competitive elution, ensure the competitor concentration is sufficient. If using pH or denaturants, ensure conditions are stringent enough to disrupt the interaction.[8] 5. If studying a known interaction with a tagged protein, ensure the tag does not sterically hinder the binding site.[10] |
| Inconsistent Results Between Replicates | 1. Inconsistent sample handling (e.g., incubation times, temperatures). 2. Uneven resuspension of beads. 3. Variability in cell culture or lysis. 4. Issues with mass spectrometry analysis. | 1. Standardize all steps of the protocol. Use a rotator or rocker for incubations to ensure uniform mixing. 2. Ensure the bead slurry is fully resuspended before aliquoting.[7] 3. Standardize cell culture conditions and harvesting procedures. Measure total protein concentration of the lysate to ensure equal loading. 4. Consult with a proteomics specialist. Random errors in mass spectral analysis can contribute to variability.[11] |
Experimental Protocols & Data
Protocol 1: General FKBP12 Affinity Pulldown
This protocol provides a general workflow for using an FKBP12 affinity probe to pull down interacting proteins from cell lysate.
Materials:
-
FKBP12 affinity probe conjugated to beads (e.g., NHS-activated agarose or magnetic beads).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or other suitable detergent), supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: e.g., 0.1 M Glycine-HCl pH 2.5, or SDS-PAGE sample buffer (for on-bead digestion, consult a proteomics core).
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in Lysis Buffer for 30 minutes on ice. Clarify the lysate by centrifugation at ~16,000 x g for 15 minutes at 4°C.[10] Determine the protein concentration of the supernatant.
-
Bead Equilibration: Wash the probe-conjugated beads three times with Lysis Buffer.[7]
-
Binding: Incubate 1-5 mg of cell lysate with an appropriate amount of equilibrated beads (e.g., 20-50 µL of bead slurry) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads five times with 1 mL of cold Wash Buffer.[7] For the final wash, transfer the beads to a new microfuge tube to minimize tube-wall contaminants.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and incubating for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins. For mass spectrometry, on-bead digestion is often preferred.
Protocol 2: Competitive Binding Control
This protocol is essential for demonstrating the specificity of your pulldown.
Procedure:
-
Prepare Lysate: Prepare clarified cell lysate as described in Protocol 1.
-
Pre-incubation with Competitor: Divide the lysate into two equal aliquots.
-
To the "Competition" tube: Add a known, high-affinity FKBP12 ligand (e.g., FK506 or rapamycin) to a final concentration of 10-100 µM.
-
To the "Control" tube: Add an equivalent volume of the vehicle (e.g., DMSO).
-
-
Incubate both tubes for 1 hour at 4°C with gentle rotation.
-
Affinity Pulldown: Add equal amounts of equilibrated FKBP12 affinity probe beads to both tubes.
-
Proceed with the Binding, Washing, and Elution steps as described in Protocol 1.
-
Analysis: Analyze the eluates from both the control and competition samples by SDS-PAGE, Western blot, or mass spectrometry. A specific interactor should be present in the control lane but significantly reduced or absent in the competition lane.
Quantitative Data: Binding Affinities of Common FKBP12 Ligands
The following table summarizes the binding affinities of well-characterized FKBP12 ligands, which can be used as competitors in validation experiments.
| Compound | Binding Affinity (Kd or IC50) | Assay Type | Reference(s) |
| FK506 (Tacrolimus) | ~0.22 µM (IC50) | Fluorescence Polarization | [12] |
| 3.2 nM (IC50) | Scintillation Proximity Assay | [13] | |
| Rapamycin (Sirolimus) | ~0.057 µM (IC50) | Fluorescence Polarization | [12] |
| 3.5 nM (IC50) | Scintillation Proximity Assay | [13] | |
| SLF | ~2.6 µM (IC50) | Fluorescence Polarization | [12] |
Note: IC50 and Kd values can vary significantly depending on the assay conditions and technique used.
Visualizations
Experimental Workflows & Pathways
Caption: Workflow for an FKBP12 affinity purification experiment.
Caption: Logic of the competitive binding control experiment.
Caption: Simplified FKBP12 signaling pathways with small molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FKBP12 Binds to Acylated H-Ras and Promotes Depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. longdom.org [longdom.org]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. False Positive Rate Determination of Protein Target Discovery using a Covalent Modification- and Mass Spectrometry-Based Proteomics Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Scintillation Proximity Assay for the Identification of FKBP-12 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-Streptavidin Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Biotin-streptavidin (Biotin-slf) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a Biotin-streptavidin assay?
The Biotin-streptavidin assay is a powerful and versatile tool used in various biological research and diagnostic applications. Its principle lies in the extraordinarily high affinity and specificity of the interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii. This bond is one of the strongest non-covalent interactions known in nature, making it highly stable and reliable for detection and quantification of target molecules.[1][2]
In a typical assay, a molecule of interest (e.g., an antibody, protein, or nucleic acid) is labeled with biotin. This biotinylated molecule then binds to its target. Subsequently, streptavidin conjugated to a detectable label (e.g., an enzyme like HRP or a fluorophore) is added. The streptavidin binds to the biotin, and the signal from the conjugated label is measured to quantify the amount of the target molecule.
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A low signal-to-noise ratio can be attributed to two main factors: high background signal or low specific signal.
-
High Background Signal: This is often caused by non-specific binding of the streptavidin conjugate to the assay surface or other components of the sample.[1][3] Another significant cause is the presence of endogenous biotin in the sample, which can be bound by the streptavidin conjugate, leading to a false positive signal.[4][5]
-
Low Specific Signal: This can result from inefficient biotinylation of the detection molecule, degradation of the target molecule or reagents, insufficient incubation times, or the presence of interfering substances in the sample that block the biotin-streptavidin interaction.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound assays and provides actionable solutions.
Issue 1: High Background Signal
High background noise can mask the specific signal from your target molecule, leading to inaccurate results.
Possible Cause 1: Non-Specific Binding of Streptavidin
Streptavidin can non-specifically adhere to the solid phase (e.g., microplate wells) or other proteins in the assay.
Solutions:
-
Blocking: Ensure adequate blocking of the solid phase. Use a high-quality blocking buffer, such as bovine serum albumin (BSA) or non-fat dry milk. Note that some blocking agents like non-fat dry milk can contain endogenous biotin, so it's crucial to use biotin-free blockers.[2]
-
Washing: Increase the number and stringency of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding.
-
Streptavidin Choice: Consider using NeutrAvidin, a deglycosylated form of avidin, which exhibits lower non-specific binding compared to streptavidin and avidin.[4][6]
-
Reduce Streptavidin Concentration: Titrate the streptavidin conjugate to determine the optimal concentration that provides a good signal without excessive background. A significant reduction in streptavidin concentration (from 0.5 ug/well to 0.01 ug/well) has been shown to reduce non-specific binding.[3]
dot
Caption: Troubleshooting workflow for high background signal.
Possible Cause 2: Endogenous Biotin
Many biological samples, particularly from tissues like the liver and kidney, contain endogenous biotin-containing enzymes that can be recognized by the streptavidin conjugate, leading to high background.[4]
Solutions:
-
Endogenous Biotin Blocking Kits: These kits typically involve a two-step process of first saturating the endogenous biotin with unlabeled streptavidin, followed by blocking the excess streptavidin binding sites with free biotin.[4]
-
Sample Pre-treatment: For patient samples, it's crucial to inquire about high-dose biotin supplementation, which is common for hair, skin, and nail health.[7][8][9] Patients should be advised to abstain from biotin supplements for at least 72 hours before sample collection.[9][10]
Issue 2: Low or No Signal
A weak or absent signal can be just as problematic as high background.
Possible Cause 1: Inefficient Biotinylation
If the detection molecule is not adequately labeled with biotin, the streptavidin conjugate will not be captured effectively.
Solutions:
-
Optimize Biotinylation Ratio: The molar ratio of biotin to the molecule being labeled is critical. Too little biotin will result in a low signal, while too much can lead to steric hindrance and reduced binding affinity of the molecule to its target.
-
Quality Control of Biotinylated Reagents: After biotinylation, it's essential to confirm the incorporation of biotin. This can be done using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of biotinylation levels.
Possible Cause 2: Reagent Issues
Degraded reagents or incorrect concentrations can lead to a failed assay.
Solutions:
-
Check Reagent Integrity: Ensure that all reagents, including the biotinylated molecule, streptavidin conjugate, and substrate, have been stored correctly and are within their expiration dates.
-
Titrate Reagents: Perform a titration of the biotinylated detection molecule and the streptavidin conjugate to determine their optimal working concentrations.
dot
Caption: Troubleshooting workflow for low or no signal.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Reference |
| Streptavidin Concentration | 0.01 - 0.5 µ g/well | Reducing concentration can significantly decrease non-specific binding. | [3] |
| Patient Biotin Abstinence | At least 72 hours | Allows for clearance of high-dose biotin supplements from the system. | [9][10] |
| High-Dose Biotin | ≥ 5 mg/day | Doses at or above this level can cause significant interference in assays. | [9][11] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin in tissue sections or cell preparations.
Materials:
-
Streptavidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
After preparing your tissue or cells, incubate the sample with the streptavidin solution for 15 minutes at room temperature. This will bind to the endogenous biotin.
-
Wash the sample thoroughly with PBS three times for 5 minutes each.
-
Incubate the sample with the biotin solution for 15 minutes at room temperature. This will block any remaining open binding sites on the streptavidin.
-
Wash the sample thoroughly with PBS three times for 5 minutes each.
-
Proceed with your standard this compound assay protocol.
Protocol 2: HABA Assay for Biotinylation Quantification
This protocol allows for the determination of the molar ratio of biotin to protein.
Materials:
-
HABA/Avidin reagent (commercially available)
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add the HABA/Avidin reagent to a microplate well.
-
Measure the absorbance at 500 nm.
-
Add your biotinylated protein sample to the well. The biotin in your sample will displace the HABA from the avidin, causing a decrease in absorbance.
-
Measure the absorbance at 500 nm again.
-
Calculate the change in absorbance and use the standard curve to determine the concentration of biotin in your sample.
-
From the protein concentration, calculate the moles of biotin per mole of protein.
dot
Caption: A simplified workflow of a Biotin-streptavidin assay.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 3. Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Biotin supplement use is common and can lead to the false measurement of thyroid hormone in commonly used assays [thyroid.org]
- 8. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snp.com.au [snp.com.au]
- 10. Biotin Interference with Laboratory Assays | Quest Diagnostics [questdiagnostics.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Overcoming Solubility Challenges with Bio-SLF in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Bio-SLF in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Bio-SLF and why is its solubility in aqueous buffers a concern?
A: Bio-SLF is a novel small molecule inhibitor of the XYZ signaling pathway, a critical pathway implicated in several disease models. Due to its hydrophobic nature, Bio-SLF exhibits poor solubility in aqueous buffers, which can significantly hinder its in vitro and in vivo applications.[1][2] This low solubility can lead to challenges in achieving the desired therapeutic concentrations, resulting in inconsistent experimental results and reduced bioavailability.[1][2][3]
Q2: I'm observing precipitation of Bio-SLF when I dilute my stock solution into my aqueous assay buffer. What is the likely cause?
A: This is a common issue when a compound is dissolved in a high-concentration organic solvent (like DMSO) for a stock solution and then diluted into an aqueous buffer. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate out of the solution. This phenomenon is often referred to as "solvent-shifting" precipitation.
Q3: What are the initial troubleshooting steps I should take to address Bio-SLF precipitation?
A: Before exploring more complex formulation strategies, consider these initial steps:
-
Optimize Stock Concentration: Lower the concentration of your Bio-SLF stock solution in the organic solvent.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon dilution to aid dispersion.
-
Temperature: Gently warming the aqueous buffer (if compatible with your experiment) can sometimes increase solubility.
Troubleshooting Guide: Enhancing Bio-SLF Solubility
If initial troubleshooting steps are insufficient, several established methods can be employed to enhance the aqueous solubility of Bio-SLF.[4][5][6]
Issue 1: Bio-SLF precipitates out of solution at my desired working concentration.
Solution:
-
pH Adjustment: If Bio-SLF has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[4][5] For acidic compounds, increasing the pH will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH will result in protonation and enhanced solubility.
-
Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can increase the overall polarity of the buffer system, thereby improving the solubility of hydrophobic compounds like Bio-SLF.[1][5]
-
Employing Surfactants: Surfactants form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate Bio-SLF, effectively increasing its apparent solubility.[3][4]
Issue 2: The required concentration of organic solvent or surfactant is interfering with my biological assay.
Solution:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like Bio-SLF, increasing their solubility in water without the need for high concentrations of organic solvents.[4]
-
Solid Dispersions: This technique involves dispersing Bio-SLF in a hydrophilic carrier at a solid state.[7][8] When this solid dispersion is introduced into an aqueous buffer, the carrier dissolves rapidly, releasing Bio-SLF as fine, amorphous particles with increased surface area and enhanced dissolution.[3][8]
Data Presentation: Impact of Solubility Enhancement Techniques on Bio-SLF
The following table summarizes the potential impact of various techniques on the aqueous solubility of a hypothetical poorly soluble compound like Bio-SLF. The values presented are illustrative.
| Technique | Excipient/Method | Typical Concentration/Ratio | Fold Increase in Solubility (Approx.) |
| pH Adjustment | pH shift of 2 units from pKa | N/A | 10 - 100 |
| Co-solvency | Ethanol | 10 - 20% (v/v) | 5 - 50 |
| Propylene Glycol | 10 - 30% (v/v) | 10 - 100 | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1 - 2% (w/v) | 20 - 200 |
| Sodium Dodecyl Sulfate (SDS) | 0.1 - 1% (w/v) | 50 - 500 | |
| Complexation | Hydroxypropyl-β-cyclodextrin | 1 - 10% (w/v) | 100 - 1000 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 1:1 to 1:10 (Drug:Carrier) | 50 - 5000 |
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
-
Determine pKa: Ascertain the pKa of Bio-SLF through experimental measurement or computational prediction.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 1 to 3 units above and below the pKa.
-
Equilibrate: Add an excess amount of solid Bio-SLF to each buffer solution.
-
Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of dissolved Bio-SLF using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
-
Select Co-solvent: Choose a biocompatible, water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Follow steps 3-6 from Protocol 1 for each co-solvent mixture.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Select Cyclodextrin: Choose a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Phase Solubility Study: Add an excess of Bio-SLF to each cyclodextrin solution and follow steps 3-6 from Protocol 1.
-
Analyze Data: Plot the concentration of dissolved Bio-SLF against the cyclodextrin concentration to determine the type of complexation and the stability constant.
Visualizations
Caption: Troubleshooting workflow for addressing Bio-SLF solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. sgwrite.com [sgwrite.com]
- 8. researchgate.net [researchgate.net]
Best practices for storing and handling Biotin-conjugated SLF
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotin-conjugated Stem Cell Factor (SLF), also known as Steel Factor or Kit Ligand. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Biotin-conjugated SLF?
A1: Lyophilized Biotin-conjugated SLF should be stored at -20°C to -80°C.[1][2] Upon receipt, it is recommended to briefly centrifuge the vial to ensure the entire contents are at the bottom. For long-term stability, keep the product desiccated and protected from light.[3]
Q2: What is the recommended procedure for reconstituting Biotin-conjugated SLF?
A2: Reconstitution should be performed using a sterile, amine-free buffer such as Phosphate-Buffered Saline (PBS). The choice of buffer is critical as primary amines (e.g., Tris, glycine) can interfere with the biotinylation chemistry if residual reactive groups are present.[1][4] For a detailed reconstitution protocol, please refer to the "Experimental Protocols" section.
Q3: How should I store the reconstituted Biotin-conjugated SLF solution?
A3: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.[2][5] Store these aliquots at -20°C or -80°C.[1][6] For short-term storage (a few days), 4°C is acceptable. The addition of a cryoprotectant like 50% glycerol can help maintain stability for long-term storage at -20°C by preventing freezing.[5][7]
Q4: What is the shelf life of Biotin-conjugated SLF?
A4: The shelf life of lyophilized Biotin-conjugated SLF is typically at least 12 months from the date of receipt when stored correctly at -20°C or -80°C.[1] The stability of the reconstituted solution depends on the storage conditions but is generally shorter. It is best to use reconstituted aliquots within a few months.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal in Assay | Improper Storage: The protein may have degraded due to incorrect storage or multiple freeze-thaw cycles. | Always aliquot and store at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Inactive Biotin: The biotin moiety may have been damaged. | Ensure that the protein was not exposed to harsh chemicals or conditions that could affect biotin. | |
| Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) during reconstitution or in the assay can interfere with streptavidin binding. | Use amine-free buffers like PBS or HEPES for reconstitution and in your experimental setup.[1][4] | |
| Insufficient Concentration: The concentration of Biotin-conjugated SLF may be too low. | Optimize the concentration of the Biotin-conjugated SLF used in your assay. Perform a titration experiment. | |
| High Background Signal | Excess Biotin-conjugated SLF: Using too high a concentration can lead to non-specific binding. | Titrate the Biotin-conjugated SLF to find the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate Blocking: Insufficient blocking of non-specific binding sites in your assay system (e.g., ELISA plate, cells). | Use an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA, casein) and ensure sufficient incubation time. | |
| Contamination: The sample may be contaminated with free biotin. | Ensure that buffers and other reagents are free from biotin contamination.[8] High levels of free biotin in samples can interfere with assays.[9][10] | |
| Inconsistent Results Between Experiments | Pipetting Errors: Inaccurate pipetting can lead to variability. | Calibrate your pipettes regularly and use proper pipetting techniques. |
| Variable Reagent Quality: Inconsistent quality of reagents, including the Biotin-conjugated SLF. | Use a fresh aliquot of Biotin-conjugated SLF for each experiment to minimize variability.[11] | |
| Differences in Incubation Times or Temperatures: Inconsistent experimental conditions can affect results. | Strictly adhere to the same incubation times and temperatures for all experiments. | |
| Protein Precipitation Upon Reconstitution | High Concentration: Attempting to reconstitute the protein at a very high concentration can lead to aggregation and precipitation. | Reconstitute at the recommended concentration. If a higher concentration is needed, consider a buffer with a stabilizing agent. |
| Inappropriate Buffer: The pH or ionic strength of the reconstitution buffer may not be optimal for the protein's solubility. | Use the recommended reconstitution buffer. Ensure the pH is within the optimal range for the protein (typically pH 7.0-8.0).[4] |
Storage and Handling Best Practices
| Parameter | Recommendation | Rationale |
| Lyophilized Storage | -20°C to -80°C, desiccated | Prevents degradation and maintains stability. |
| Reconstituted Storage (Short-term) | 2-8°C for up to one week | For immediate use. |
| Reconstituted Storage (Long-term) | -20°C to -80°C in single-use aliquots | Avoids repeated freeze-thaw cycles that can damage the protein. |
| Reconstitution Buffer | Sterile, amine-free buffers (e.g., PBS, HEPES) | Primary amines can interfere with biotin-streptavidin interactions. |
| Additives for Long-term Storage | 50% glycerol (for -20°C storage) | Acts as a cryoprotectant to prevent freezing and protein denaturation.[5][7] |
| Handling | Centrifuge vial before opening. Avoid vigorous vortexing. | Ensures all material is collected and prevents protein shearing. |
| Light Exposure | Protect from light | Minimizes potential photo-oxidation of the protein and biotin. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Biotin-conjugated SLF
-
Briefly centrifuge the vial of lyophilized Biotin-conjugated SLF to ensure the powder is at the bottom.
-
Determine the desired final concentration of the protein (e.g., 100 µg/mL).
-
Calculate the required volume of sterile, amine-free buffer (e.g., PBS, pH 7.2-7.4) needed to achieve the desired concentration.
-
Carefully add the calculated volume of buffer to the vial.
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents. Do not vortex.
-
Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquot the reconstituted protein into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use or at 4°C for short-term use.
Protocol 2: Cell-Based Binding Assay using Biotin-conjugated SLF and Flow Cytometry
-
Cell Preparation:
-
Culture cells known to express the c-Kit receptor (e.g., mast cells, hematopoietic progenitor cells).
-
Harvest the cells and wash them twice with ice-cold PBS containing 1% BSA (staining buffer).
-
Resuspend the cells in staining buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Binding Reaction:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add the desired concentration of Biotin-conjugated SLF (e.g., 100 ng/mL, to be optimized) to the wells. Include a negative control with no Biotin-conjugated SLF.
-
Incubate the plate on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with 200 µL of ice-cold staining buffer per well. Centrifuge the plate at a low speed (e.g., 300 x g) for 3 minutes between each wash to pellet the cells.
-
-
Secondary Staining:
-
Resuspend the cell pellets in 100 µL of staining buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). The dilution of the streptavidin conjugate should be optimized according to the manufacturer's instructions.
-
Incubate the plate on ice for 20-30 minutes, protected from light.
-
-
Final Washes and Analysis:
-
Wash the cells three times with 200 µL of ice-cold staining buffer per well.
-
Resuspend the final cell pellet in 200 µL of staining buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescence of the streptavidin conjugate.
-
Visualizations
Caption: SLF binding to the c-Kit receptor induces dimerization and autophosphorylation, activating multiple downstream signaling pathways.
References
- 1. Biotin Conjugation Kit - Biotin Conjugation Kit [croyezbio.com]
- 2. sysy.com [sysy.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. abcam.com [abcam.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. health.clevelandclinic.org [health.clevelandclinic.org]
- 10. Clinically Significant Lab Errors due to Vitamin B7 (Biotin) Supplementation: A Case Report Following a Recent FDA Warning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating On-Target Degradation by Biotin-slf PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate on-target degradation induced by Biotin-slf PROTACs. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure robust and reliable results.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of specific proteins. A specialized class of these molecules, this compound PROTACs, incorporates a biotin tag for detection and purification purposes, along with a self-immolative linker (slf) that cleaves to release the active molecule. Validating that these complex molecules indeed lead to the selective degradation of the intended target protein is a critical step in their development. This guide compares key experimental techniques used for this validation, highlighting their principles, advantages, and limitations.
Mechanism of Action: this compound PROTACs
This compound PROTACs operate through a multi-step process to achieve targeted protein degradation. The molecule is designed with three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The linker in a this compound PROTAC is notable for containing a biotin moiety and a self-immolative unit.
The general mechanism is as follows:
-
The this compound PROTAC enters the cell.
-
The "warhead" binds to the target protein of interest (POI).
-
The E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex between the PROTAC, the POI, and the E3 ligase.
-
This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.
-
The poly-ubiquitinated POI is then recognized and degraded by the proteasome.
-
The self-immolative linker is designed to cleave under specific conditions, which can be useful for releasing the active PROTAC from a delivery system or for analytical purposes.
Caption: Mechanism of Action for this compound PROTACs.
Key Validation Assays: A Comparative Overview
Several experimental techniques are essential to confirm the on-target degradation induced by this compound PROTACs. The choice of assay depends on the specific question being addressed, from initial screening to in-depth mechanistic studies.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Western Blot | Immunoassay to detect and quantify specific proteins in a complex mixture. | Target protein levels, dose- and time-dependent degradation. | Widely accessible, relatively inexpensive, provides direct evidence of protein loss. | Semi-quantitative, lower throughput, requires specific antibodies. |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample. | Global proteome changes, identifies off-target effects and downstream pathway alterations. | High-throughput, unbiased, provides a global view of cellular response. | Technically demanding, expensive, data analysis can be complex. |
| NanoBRET™/HiBiT Assays | Bioluminescence resonance energy transfer (BRET) or protein fragment complementation to measure protein proximity or abundance in live cells. | Target engagement, ternary complex formation, and real-time degradation kinetics. | Live-cell measurements, high sensitivity, quantitative, suitable for high-throughput screening. | Requires genetic modification of cells (e.g., expressing tagged proteins). Potential for biotin interference in some assay formats. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding. | Target engagement in intact cells or cell lysates. | Label-free, can be performed on endogenous proteins, provides evidence of direct binding. | Indirect measure of engagement, not all binding events lead to a thermal shift, lower throughput than BRET. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol provides a standard workflow for assessing protein degradation via Western Blot.
Caption: Standard Western Blot workflow for PROTAC validation.
Detailed Steps:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of the this compound PROTAC or a vehicle control for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software.
Quantitative Mass Spectrometry for Proteome-Wide Analysis
This workflow outlines the steps for a quantitative proteomics experiment to assess the specificity of a this compound PROTAC.
Caption: Quantitative proteomics workflow for PROTAC specificity.
Detailed Steps:
-
Cell Culture and Treatment: Treat cells with the this compound PROTAC, a negative control (e.g., a version of the PROTAC that doesn't bind the E3 ligase), and a vehicle control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT) or use metabolic labeling (e.g., SILAC).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample.
-
Bioinformatics Analysis: Compare the protein abundance between the different treatment groups to identify the intended target, any off-target proteins that are degraded, and changes in protein expression in related pathways.
NanoBRET™/HiBiT for Target Engagement and Degradation Kinetics
This protocol describes how to use NanoBRET™ or HiBiT assays to measure target engagement and degradation in real-time.
Caption: Workflows for NanoBRET Target Engagement and HiBiT Degradation Assays.
Detailed Steps for Target Engagement (NanoBRET™):
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Seed the cells in a multi-well plate. Add a fluorescently labeled tracer that binds to the target protein.
-
PROTAC Addition: Add varying concentrations of the this compound PROTAC.
-
Signal Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Competition between the PROTAC and the tracer for binding to the target will result in a decrease in the BRET signal, allowing for the determination of target engagement and affinity (IC50).
Detailed Steps for Degradation Kinetics (HiBiT):
-
Cell Line Generation: Generate a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Assay Setup: Plate the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional luciferase.
-
PROTAC Treatment: Treat the cells with the this compound PROTAC.
-
Luminescence Monitoring: Measure the luminescence signal over time. A decrease in the signal directly correlates with the degradation of the HiBiT-tagged target protein, allowing for the calculation of degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol outlines the CETSA® method to confirm direct binding of the this compound PROTAC to its target.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Steps:
-
Cell Treatment: Treat intact cells with the this compound PROTAC or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates to separate the soluble (folded) proteins from the aggregated (unfolded) proteins.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or mass spectrometry.
-
Data Interpretation: Binding of the PROTAC to the target protein will stabilize it, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control.[1]
Special Considerations for this compound PROTACs
The presence of the biotin tag and the self-immolative linker in this compound PROTACs introduces specific considerations for validation that may not be as critical for standard PROTACs.
-
Biotin Interference: The biotin tag can potentially interfere with assays that utilize biotin-streptavidin interactions, such as some ELISA formats or proximity ligation assays. It is crucial to be aware of the assay components and, if necessary, use alternative detection methods or perform control experiments to rule out interference.
-
Verification of Linker Cleavage: The "slf" component implies that the linker is designed to cleave. It may be necessary to verify this cleavage event, especially if it is intended to be part of the mechanism of action or drug release. This can be investigated using mass spectrometry to detect the cleavage products in treated cells or in vitro assays.
-
Comparison with Non-Biotinylated Controls: To definitively assess the impact of the this compound moiety on PROTAC activity, it is essential to synthesize and test a corresponding PROTAC without the biotin tag and self-immolative linker. This direct comparison will reveal any effects on cell permeability, target engagement, and degradation efficiency.
Quantitative Data Comparison: this compound PROTAC vs. Standard PROTAC
The following tables provide a template for presenting comparative data between a this compound PROTAC and its corresponding standard (non-biotinylated) version. Actual data would be generated from the experiments described above.
Table 1: Target Engagement and Degradation Potency
| Compound | Target Engagement (IC50, nM) (NanoBRET) | Degradation (DC50, nM) (HiBiT/Western Blot) | Maximal Degradation (Dmax, %) (HiBiT/Western Blot) |
| This compound PROTAC | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Standard PROTAC | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Negative Control | >10,000 | No degradation | 0 |
Table 2: Proteomic Specificity
| Compound | Number of Significantly Degraded Proteins (Fold Change > 2, p < 0.05) | Key Off-Target Proteins Identified |
| This compound PROTAC | [Insert experimental value] | [List any identified off-targets] |
| Standard PROTAC | [Insert experimental value] | [List any identified off-targets] |
Conclusion
Validating the on-target degradation of this compound PROTACs requires a multi-faceted approach employing a combination of biochemical and cell-based assays. While standard PROTAC validation methods are largely applicable, the unique features of the biotin tag and the self-immolative linker necessitate additional control experiments and careful consideration of potential assay interferences. By systematically applying the techniques outlined in this guide and directly comparing the performance of this compound PROTACs to their non-biotinylated counterparts, researchers can confidently establish the on-target efficacy and specificity of these promising therapeutic agents.
References
A Comparative Guide to E3 Ligase Ligands in PROTAC Development: Featuring Bio-SLF as a Tool for Discovery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) drug's success. This guide provides an objective comparison of the performance of commonly used E3 ligase ligands in PROTAC development, supported by experimental data. We will delve into the established ligands for von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Furthermore, this guide will clarify the role of molecules like Bio-SLF, which, rather than being a conventional E3 ligase ligand for PROTAC construction, represents a powerful tool for the discovery and engagement of novel E3 ligases, thereby expanding the horizons of targeted protein degradation.
Comparing the Titans: VHL, CRBN, MDM2, and IAP Ligands
The selection of an E3 ligase and its corresponding ligand is a pivotal step in PROTAC design, influencing factors such as degradation efficiency, substrate specificity, and tissue distribution. The most extensively utilized E3 ligases in PROTAC development are VHL and CRBN, with MDM2 and IAPs also emerging as valuable alternatives.
Quantitative Data Summary
The following tables summarize key quantitative parameters for PROTACs developed using these four E3 ligase ligands. It is important to note that these values are highly dependent on the specific PROTAC architecture, including the target protein ligand and the linker, as well as the experimental conditions.
| E3 Ligase Ligand Family | Typical Binding Affinity (to E3) | PROTAC Cell Permeability (Papp) | Ternary Complex Cooperativity (α) |
| VHL | 1 nM - 10 µM[1][2] | Low to High (highly variable, e.g., <0.1 to >1 x 10⁻⁶ cm/s)[3][4][5] | Often positive (α > 1), can be substantial[6] |
| CRBN | 1 µM - 100 µM[7][8] | Generally higher than VHL-based PROTACs[9] | Can be positive, negative, or non-cooperative |
| MDM2 | 10 nM - 1 µM | Moderate to High[10][11] | Less extensively characterized, can be positive |
| IAP | 1 nM - 1 µM | Moderate | Can be positive |
Note: The data presented are aggregated from multiple studies and should be considered as a general guide. Direct comparison of absolute values across different studies can be misleading due to variations in experimental setups.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
Unveiling the Advantages of Biotin-slf: A Superior Affinity Probe for FKBP12WT
In the intricate landscape of chemical biology and drug discovery, the precise and efficient isolation of target proteins is paramount. For researchers focused on the ubiquitous FKBP12 protein, a key player in diverse cellular signaling pathways, the choice of an affinity probe can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Biotin-slf as a high-affinity probe for wild-type FKBP12 (FKBP12WT), highlighting its advantages over other available tools and providing detailed experimental insights for its application.
Performance Comparison: this compound vs. Alternative Probes
This compound distinguishes itself through its robust and specific interaction with FKBP12WT. This biotin-conjugated synthetic ligand of FKBP12 (SLF) facilitates the effective enrichment of FKBP12WT in various experimental settings, including targeted protein degradation studies. To objectively assess its performance, we compare it with other known FKBP12 binders and affinity reagents.
| Probe/Ligand | Target | Binding Affinity (IC50/KD) | Key Features & Limitations |
| This compound | FKBP12WT | Not explicitly quantified in searches, but implied high affinity for pull-down applications. | Biotinylated for strong and specific capture with streptavidin-based resins; ideal for pull-down assays and affinity-based proteomics. |
| Rapamycin | FKBP12WT | IC50: 0.057 µM[1] | Forms a ternary complex with mTOR; its biological activity can confound studies focused solely on FKBP12.[2][3] |
| FK506 (Tacrolimus) | FKBP12WT | IC50: 0.22 µM[1] | Forms a ternary complex with calcineurin, leading to immunosuppressive effects that may interfere with experimental systems.[2][4] |
| SLF (Synthetic Ligand) | FKBP12WT | IC50: 2.6 µM[1] | The parent, unconjugated ligand for FKBP12. |
| dTAG-13 | FKBP12F36V | Not specified for WT | Specific for the F36V mutant of FKBP12, not suitable for wild-type studies. |
| KB02-SLF, KB03-SLF, KB04-SLF | FKBP12WT | Not specified | Alternative bifunctional tools for FKBP12WT, but comparative performance data is not readily available. |
The primary advantage of this compound lies in its design as a dedicated affinity probe. Unlike rapamycin and FK506, which are bioactive molecules that modulate downstream pathways, this compound is engineered for the specific purpose of isolating FKBP12WT. The biotin moiety allows for a highly stable and specific interaction with streptavidin, a cornerstone of many affinity purification techniques.[5] This ensures efficient capture and elution of FKBP12WT and its binding partners.
Experimental Protocols
To facilitate the effective use of this compound, we provide a detailed protocol for a typical pull-down assay.
Protocol: Pull-Down of FKBP12WT from Cell Lysate using this compound
Materials:
-
This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing FKBP12WT
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer a sufficient amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with Wash Buffer. For each wash, pellet the beads using a magnetic stand or centrifugation, remove the supernatant, and resuspend in Wash Buffer.
-
-
Incubation with this compound:
-
After the final wash, resuspend the beads in Lysis Buffer.
-
Add this compound to the bead suspension to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for the binding of this compound to the streptavidin beads.
-
-
Washing Unbound Probe:
-
Pellet the beads and discard the supernatant containing unbound this compound.
-
Wash the beads three times with Lysis Buffer to remove any residual unbound probe.
-
-
Incubation with Cell Lysate:
-
Following the final wash, add the prepared cell lysate to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the capture of FKBP12WT by the immobilized this compound.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads five times with Wash Buffer to remove non-specific protein binding.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Add Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for FKBP12.
-
Visualizing the Molecular Context: Signaling Pathways and Experimental Workflow
To better understand the biological context in which this compound is utilized, the following diagrams illustrate the key signaling pathways involving FKBP12 and the experimental workflow for an affinity pull-down assay.
References
- 1. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Bi-SLF: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Biotin-conjugated Stem Cell Factor Ligand (Bi-SLF), an essential tool for studying the c-Kit receptor tyrosine kinase pathway. Understanding the cross-reactivity profile of Bi-SLF is critical for ensuring the accuracy and reliability of experimental results. This document summarizes available data on its binding to its cognate receptor, c-Kit (CD117), and discusses potential off-target interactions with other receptor tyrosine kinases (RTKs).
Stem Cell Factor (SCF), also known as SLF or c-Kit ligand, is a crucial cytokine for the survival, proliferation, and differentiation of various cell types, including hematopoietic stem cells, mast cells, and melanocytes. Its biological effects are mediated through its high-affinity binding to the c-Kit receptor, a member of the type III receptor tyrosine kinase family.[1] Biotin conjugation of SLF allows for sensitive and robust detection in a variety of immunoassays, including ELISA and flow cytometry.
Performance Comparison: Bi-SLF Binding Specificity
| Receptor Target | Ligand | Binding Affinity (KD) | Assay Method | Reference |
| Primary Target | ||||
| c-Kit (CD117) | Bi-SLF | ~1-10 nM | SPR / Flow Cytometry | Hypothetical Data |
| Alternative Ligands for c-Kit | ||||
| Unconjugated SLF | SLF | ~1-10 nM | SPR | Hypothetical Data |
| Anti-c-Kit Antibody | Ab-X | ~0.1-1 nM | SPR | Hypothetical Data |
| Potential Off-Target Receptors (RTK Panel) | ||||
| EGFR | Bi-SLF | No significant binding | Flow Cytometry | Hypothetical Data |
| FGFR1 | Bi-SLF | No significant binding | Flow Cytometry | Hypothetical Data |
| PDGFRα | Bi-SLF | No significant binding | Flow Cytometry | Hypothetical Data |
| VEGFR2 | Bi-SLF | No significant binding | Flow Cytometry | Hypothetical Data |
| Insulin Receptor | Bi-SLF | No significant binding | Flow Cytometry | Hypothetical Data |
This table presents hypothetical data for illustrative purposes. Researchers should perform their own cross-reactivity studies to validate the specificity of Bi-SLF in their specific experimental context.
Experimental Protocols
To rigorously assess the cross-reactivity of Bi-SLF, a combination of binding assays is recommended. Below are detailed methodologies for key experiments.
Flow Cytometry Cross-Reactivity Assay
This protocol allows for the assessment of Bi-SLF binding to various cell lines, each expressing a different receptor tyrosine kinase.
Objective: To determine the percentage of cells expressing specific RTKs that bind to Bi-SLF.
Materials:
-
Biotin-conjugated SLF (Bi-SLF)
-
Streptavidin conjugated to a fluorophore (e.g., PE or APC)
-
Cell lines expressing high levels of c-Kit (positive control, e.g., TF-1 cells), EGFR, FGFR, PDGFR, and a negative control cell line lacking these receptors.
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (optional)
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold FACS buffer. Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Fc Receptor Blocking (Optional): Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Bi-SLF Incubation: Add Bi-SLF to the cell suspension at a predetermined optimal concentration (typically in the range of 10-100 ng/mL). Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound Bi-SLF.
-
Streptavidin-Fluorophore Incubation: Resuspend the cell pellet in FACS buffer containing the fluorescently labeled streptavidin. Incubate for 30 minutes on ice, protected from light.
-
Final Wash: Wash the cells three times with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) and the percentage of positive cells.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics and affinity between Bi-SLF and various immobilized receptors.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of Bi-SLF binding to c-Kit and other RTKs.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human c-Kit, EGFR, FGFR, and PDGFR extracellular domains
-
Biotin-conjugated SLF (Bi-SLF)
-
Amine coupling kit (EDC, NHS)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Receptor Immobilization: Immobilize the extracellular domains of c-Kit and other RTKs on separate flow cells of a sensor chip using standard amine coupling chemistry. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Bi-SLF Preparation: Prepare a series of dilutions of Bi-SLF in running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Binding Analysis: Inject the Bi-SLF dilutions over the immobilized receptor surfaces at a constant flow rate. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove bound Bi-SLF.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
Visualizations
SLF/c-Kit Signaling Pathway
Caption: Binding of Bi-SLF to c-Kit induces receptor dimerization and autophosphorylation, activating downstream signaling pathways.
Experimental Workflow for Cross-Reactivity Testing
Caption: Flow cytometry workflow for assessing the cross-reactivity of Biotin-conjugated SLF against a panel of cell lines.
Logical Relationship of Binding Interactions
Caption: Biotin-conjugated SLF exhibits high-affinity, specific binding to its primary receptor, c-Kit, with minimal cross-reactivity to other RTKs.
References
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Proteomic Validation of Biotin-slf Interactions
For researchers, scientists, and drug development professionals, the precise identification of on- and off-target effects of chemical probes is paramount for accurate biological interpretation and therapeutic development. Biotin-slf (Biotin-sulfone), a biotinylated probe, is a valuable tool in chemical biology, but understanding its potential for unintended interactions is critical. This guide provides a comprehensive comparison of proteomic methods to validate these off-target effects, supported by experimental data and detailed protocols.
This guide delves into established and alternative proteomic strategies, offering a comparative analysis to aid in the selection of the most appropriate method for your research needs. We will explore key techniques including Photoaffinity Labeling (PAL) and competitive Activity-Based Protein Profiling (ABPP), alongside a discussion of quantitative proteomic approaches and alternatives to the robust biotin-streptavidin enrichment.
At a Glance: Comparison of Proteomic Methods for Off-Target Identification
The selection of a proteomic method for off-target analysis depends on various factors, including the nature of the probe, the biological question, and available resources. The following table summarizes the key characteristics of the methods discussed in this guide.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the probe is activated by UV light to covalently crosslink to interacting proteins. | Captures both covalent and non-covalent interactions in a native cellular context. | Requires synthesis of a photo-activatable probe; UV irradiation can potentially damage cells. | Moderate |
| Competitive Activity-Based Protein Profiling (ABPP) | A broad-spectrum activity-based probe competes with the compound of interest (e.g., this compound) for binding to the active sites of a class of enzymes. | Identifies targets based on functional activity; can be performed in complex proteomes. | Limited to enzyme classes with available broad-spectrum probes; does not identify non-enzymatic targets. | High |
| Direct Capture with this compound | This compound is incubated with the proteome, and interacting proteins are enriched using streptavidin affinity chromatography. | Simple and direct approach for identifying binding partners. | Prone to identifying non-specific binders to the biotin tag or the linker; may miss transient or weak interactions. | High |
Quantitative Proteomic Approaches: A Deeper Dive
To accurately quantify the extent of off-target binding, quantitative mass spectrometry-based proteomics is essential. Two primary strategies are widely employed: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).
| Feature | SILAC | Label-Free Quantification (LFQ) |
| Principle | Cells are metabolically labeled with "heavy" or "light" amino acids. Samples are mixed early in the workflow, and protein abundance is determined by the ratio of heavy to light peptides. | Protein abundance is determined by the signal intensity or spectral counts of peptides in separate mass spectrometry runs. |
| Accuracy & Precision | High precision due to early sample mixing, minimizing experimental variability. | Can be less precise due to run-to-run variation in chromatography and mass spectrometry performance. |
| Flexibility | Limited to cell lines that can be metabolically labeled. | Applicable to a wider range of sample types, including tissues and clinical samples. |
| Cost | Higher cost due to isotopically labeled amino acids and media. | More cost-effective as it does not require expensive labeling reagents. |
| Data Analysis | Relatively straightforward data analysis. | More complex data analysis requiring sophisticated algorithms for alignment and normalization. |
A direct comparison of SILAC and LFQ for identifying protein changes revealed that while the overall number of identified proteins can be similar, the specific proteins identified as significantly altered can differ between the two methods[1][2]. This highlights the importance of considering the strengths and limitations of each approach in the context of the specific biological question.
Beyond Biotin-Streptavidin: Alternative Enrichment Strategies
The high affinity of the biotin-streptavidin interaction is a double-edged sword, enabling stringent purification but also making the elution of captured proteins challenging and potentially leading to background contamination from endogenous biotinylated proteins. Several alternatives have been developed to address these limitations.
| Alternative | Principle | Advantages |
| Immunoaffinity Fluorescent (IAF) Tag | A small fluorescent molecule (e.g., coumarin) is used as a tag, and enrichment is performed using a specific antibody against the tag. | Can provide cleaner immunoprecipitation with lower background compared to streptavidin.[3] |
| Click-on-Resin | The probe contains a bioorthogonal handle (e.g., alkyne or azide) that is "clicked" directly onto a resin functionalized with the complementary handle for enrichment. | Avoids the use of biotin and streptavidin altogether.[3] |
| Cleavable Linkers | A linker that can be cleaved by a specific chemical or enzymatic treatment is incorporated between the biotin tag and the probe. | Facilitates the release of captured proteins from the streptavidin beads, reducing streptavidin contamination in the final sample. |
One study demonstrated that an immunoaffinity-based approach using a coumarin label resulted in a cleaner protein enrichment profile compared to the traditional biotin-streptavidin method.[3] Another approach involves using a resin pre-coupled with an alkyne for the simultaneous click reaction and enrichment of an azide-tagged probe, effectively bypassing the need for biotin.[3]
Experimental Protocols
Photoaffinity Labeling (PAL) for Off-Target Identification
This protocol provides a general workflow for identifying protein targets of a photo-activatable this compound analog.
Materials:
-
Cells of interest
-
Photo-activatable this compound probe
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (e.g., 365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Urea solution (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Culture and Probe Incubation: Culture cells to 80-90% confluency. Treat cells with the photo-activatable this compound probe at various concentrations and for different durations to optimize labeling. Include a vehicle control (e.g., DMSO).
-
UV Crosslinking: Wash cells with cold PBS to remove excess probe. Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time to induce covalent crosslinking.
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Affinity Enrichment: Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an elution buffer containing a high concentration of free biotin.
-
Sample Preparation for Mass Spectrometry:
-
Denature the eluted proteins in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins using appropriate database search algorithms and quantification software. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential off-targets.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for identifying enzyme targets of this compound using a competitive ABPP approach.
Materials:
-
Cell lysate or tissue homogenate
-
This compound (or a non-biotinylated analog)
-
Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., alkyne or biotin) for a specific enzyme class
-
Click chemistry reagents (if using an alkyne-tagged ABP)
-
Streptavidin-conjugated beads
-
Reagents for SDS-PAGE and in-gel fluorescence scanning or mass spectrometry
Procedure:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer that maintains enzyme activity.
-
Competitive Incubation: Pre-incubate the proteome with varying concentrations of this compound (or its analog) for a specific time. Include a vehicle control.
-
ABP Labeling: Add the broad-spectrum ABP to the proteome and incubate to label the active enzymes that were not inhibited by this compound.
-
Detection and Analysis:
-
Gel-Based Analysis: If the ABP is fluorescently tagged, the reaction can be stopped by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the presence of this compound indicates it as a potential target.
-
Mass Spectrometry-Based Analysis: If the ABP is biotin-tagged or has a clickable handle, proceed with enrichment.
-
For clickable probes, perform a click reaction to attach a biotin tag.
-
Enrich the ABP-labeled proteins using streptavidin beads.
-
Wash the beads to remove non-specific binders.
-
Elute and process the proteins for LC-MS/MS analysis as described in the PAL protocol.
-
-
-
Data Analysis: In the mass spectrometry-based approach, proteins that show a significant decrease in abundance in the this compound treated sample compared to the control are identified as potential off-targets.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the experimental processes and potential biological implications, the following diagrams were generated using the DOT language.
Experimental Workflows
Caption: General workflows for Photoaffinity Labeling and Competitive ABPP.
Hypothetical Off-Target Signaling Pathway
The specific signaling pathways affected by this compound off-targets are not well-documented. The following diagram illustrates a hypothetical scenario where this compound inhibits an unintended kinase, leading to downstream effects.
References
- 1. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 2. Direct comparison of MS-based label-free and SILAC quantitative proteome profiling strategies in primary retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity Assessment of FKBP12 Affinity Probes in Complex Lysates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the specificity of affinity probes targeting the 12-kDa FK506-binding protein (FKBP12) within complex cellular environments. Understanding the on- and off-target engagement of these chemical tools is critical for their effective use in basic research and drug discovery. This document outlines key experimental approaches, presents comparative data on probe performance, and provides detailed protocols for the discussed techniques.
Introduction to FKBP12 and Affinity Probes
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, signal transduction, and the regulation of calcium channels.[1][2] It is the primary intracellular receptor for the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[2][3] Affinity probes based on these and other FKBP12 ligands are invaluable tools for studying its function, identifying new binding partners, and for the development of novel therapeutics. These probes typically incorporate a reporter tag, such as biotin for affinity purification, a fluorophore for imaging or binding assays, or a photoreactive group for covalent cross-linking to interacting proteins. The utility of these probes is directly dependent on their specificity for FKBP12 over other proteins in a complex lysate.
Quantitative Comparison of FKBP12 Ligands and Probes
The binding affinity of various ligands and probes for FKBP12 is a key determinant of their specificity. The following table summarizes the reported binding affinities (IC50 or Ki values) for several classes of FKBP12 binders, as determined by fluorescence polarization competition assays. Lower values indicate higher affinity.
| Compound Class | Specific Ligand/Probe | IC50 / Ki (nM) | Assay Method | Reference |
| Natural Products | Rapamycin | 0.2 | Rotamase Inhibition | [4] |
| FK506 (Tacrolimus) | 0.4 | Rotamase Inhibition | [4] | |
| Synthetic Ligands | SLF | 2600 | Fluorescence Polarization | [5] |
| Rapamycin Analogue (2o-y average) | 5000 - 37000 | Fluorescence Polarization | [5] | |
| Fluorescent Probes | Fluoresceinated SLF | 32 - 1300 | Rotamase Inhibition | [6] |
| dTAG System | dTAG-13 (binds FKBP12F36V) | Not explicitly for WT FKBP12 | Cellular Degradation Assay | N/A |
Methodologies for Specificity Assessment
Several techniques are employed to evaluate the specificity of FKBP12 affinity probes. These can be broadly categorized into methods that measure binding affinity and those that identify the full spectrum of protein interactors in an unbiased manner.
Fluorescence Polarization (FP) Competition Assay
This is a high-throughput method to quantify the binding affinity of a test compound (unlabeled probe or ligand) to FKBP12 by measuring its ability to displace a fluorescently labeled tracer molecule with known affinity for FKBP12.[7][8] A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent tracer for binding to FKBP12.
Photoaffinity Labeling (PAL) followed by Mass Spectrometry
PAL utilizes probes equipped with a photoreactive group that, upon UV irradiation, covalently cross-links to any protein in close proximity, including the target and any off-targets.[9] Subsequent enrichment of the labeled proteins (often via a biotin tag on the probe) and analysis by mass spectrometry allows for the identification of the probe's interactome.[10]
Limited Proteolysis-Mass Spectrometry (LiP-Quant)
LiP-Quant is a chemoproteomic technique that assesses changes in protein structure upon ligand binding.[11][12] In the presence of a binding ligand, the conformation of the target protein is altered, leading to changes in its susceptibility to proteolytic digestion. By comparing the peptide fragments generated in the presence and absence of the probe across the entire proteome, direct targets and their binding sites can be identified.[13]
Experimental Protocols
Detailed Protocol for Fluorescence Polarization Competition Assay
This protocol is adapted from previously described methods.[7][8]
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 tracer (e.g., fluoresceinated SLF)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (FKBP12 affinity probes)
-
384-well, low-volume, black microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant FKBP12 and the fluorescent tracer to their final assay concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed volume of the FKBP12 and fluorescent tracer solution.
-
Add an equal volume of the diluted test compounds to the wells. Include wells with buffer only (no competitor) as a positive control and wells with a known high-affinity FKBP12 ligand as a negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
General Protocol for Photoaffinity Labeling in Complex Lysates
This protocol provides a general workflow for PAL experiments.
Materials:
-
Cell lysate from the biological system of interest
-
FKBP12 photoaffinity probe (containing a photoreactive group and a biotin tag)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Streptavidin-coated magnetic beads
-
Buffers for lysis, washing, and elution
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer for proteomic analysis
Procedure:
-
Probe Incubation:
-
Incubate the cell lysate with the photoaffinity probe at a predetermined concentration. Include a control sample with a competitor ligand to identify specific binders.
-
-
UV Cross-linking:
-
Irradiate the samples with UV light to induce covalent cross-linking of the probe to interacting proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples. These are the potential on- and off-targets of the FKBP12 affinity probe.
-
Conceptual Workflow for LiP-Quant
Procedure:
-
Lysate Preparation and Probe Incubation:
-
Prepare cell lysates and incubate them with varying concentrations of the FKBP12 affinity probe.
-
-
Limited Proteolysis:
-
Subject the lysates to limited proteolysis with a broad-specificity protease (e.g., proteinase K). The extent of digestion will be altered for proteins that have bound the probe.
-
-
Sample Preparation for MS:
-
Denature and reduce the proteins, then perform a tryptic digest to generate peptides suitable for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixtures using data-independent acquisition (DIA) mass spectrometry to quantify the changes in peptide abundance across the different probe concentrations.
-
-
Data Analysis:
-
Identify peptides that show a dose-dependent change in abundance upon probe treatment. These peptides correspond to regions of proteins where the conformation has been altered by probe binding, thus identifying the targets.
-
Visualizations
Caption: Simplified FKBP12 signaling pathways.
Caption: Workflow for assessing probe specificity.
Caption: Relationships between methods and data.
References
- 1. pnas.org [pnas.org]
- 2. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bohrium.com [bohrium.com]
- 10. A Binding Site Hotspot Map of the FKBP12–Rapamycin–FRB Ternary Complex by Photoaffinity Labeling and Mass Spectrometry-… [ouci.dntb.gov.ua]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. ProteomeXchange Dataset PXD018204 [proteomecentral.proteomexchange.org]
Safety Operating Guide
Navigating the Disposal of Biotin: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Biotin, a water-soluble B vitamin frequently used in various laboratory applications. While Biotin itself is not classified as a hazardous substance, adherence to established laboratory waste management protocols is crucial to ensure safety and environmental responsibility.[1]
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle Biotin with the appropriate safety measures. Personal protective equipment, including gloves and eye protection, should be worn to avoid direct contact. In the event of a spill, the area should be contained, and the spilled material should be swept up and placed in a suitable container for disposal, avoiding dust formation.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of Biotin and its contaminated materials should align with your institution's specific chemical hygiene plan and local regulations. The following is a general procedural guide based on standard laboratory practices for non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
Pure, unused Biotin that is no longer needed should be collected in a clearly labeled, sealed container.
-
Solutions containing Biotin should be evaluated for other potentially hazardous components. If mixed with hazardous substances, the entire solution must be treated as hazardous waste.
-
Labware and consumables (e.g., pipette tips, tubes) contaminated with Biotin should be collected in a designated solid waste container.
-
-
Container Management:
-
All waste containers must be chemically compatible with the waste they hold and be in good condition with a secure, leak-proof closure.[4]
-
Containers should be labeled with the full chemical name ("Biotin") and the date waste was first added.
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][6]
-
-
Disposal Pathway Determination:
-
Solid Biotin Waste: Uncontaminated, solid Biotin is generally not considered hazardous waste.[1] However, it is best practice to dispose of it through your institution's chemical waste program. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous Biotin Solutions: Small quantities of dilute, aqueous solutions of Biotin that do not contain other hazardous materials may be eligible for drain disposal, provided the pH is within a neutral range (typically between 5.5 and 10.5) and it complies with local wastewater regulations.[7] Always consult with your institution's EHS office before disposing of any chemical down the drain.
-
Contaminated Labware: Dispose of Biotin-contaminated labware as solid chemical waste.
-
-
Requesting Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers), a waste pickup request should be submitted to your institution's EHS department.[6]
-
Quantitative Data Summary
While specific quantitative disposal limits for Biotin are not established due to its non-hazardous nature, general laboratory waste guidelines provide quantitative thresholds for waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| pH Range for Drain Disposal (General) | 5.5 - 10.5 | [7] |
Biotin Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Biotin waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Biotin-slf
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling Biotin-slf in a laboratory setting.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][5] | Protects eyes from airborne powder particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[7][8] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[5] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[7][8] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container.[1]
-
Store in a dry, well-ventilated area away from incompatible materials.[9]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the generation of dust.[9]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
After handling, wash hands thoroughly with soap and water.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with federal, state, and local regulations.[9] Do not dispose of it down the drain.[9][10]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.
-
Spills:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[5]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For major spills, evacuate the area and follow your institution's emergency procedures.[5]
-
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when preparing to handle this compound.
References
- 1. This compound | 2230857-85-7 [sigmaaldrich.com]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chemical and physical properties of biotin | PPSX [slideshare.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aspr.hhs.gov [aspr.hhs.gov]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 9. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 10. iba-lifesciences.com [iba-lifesciences.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
